Ethyl 2-(4-fluorophenyl)-2-oxoacetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-fluorophenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKIEIUHZZILBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446044 | |
| Record name | ethyl 2-(4-fluorophenyl)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1813-94-1 | |
| Record name | ethyl 2-(4-fluorophenyl)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(4-fluorophenyl)-2-oxoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(4-fluorophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2-(4-fluorophenyl)-2-oxoacetate, a valuable intermediate in organic synthesis. This document details a primary synthetic methodology, experimental protocols, and key characterization data to support researchers in the fields of medicinal chemistry and drug development.
Compound Overview
This compound, also known as ethyl 4-fluorobenzoylformate, is an alpha-keto ester with the chemical formula C₁₀H₉FO₃. Its molecular structure features a 4-fluorophenyl group attached to a glyoxylic acid ethyl ester moiety. This combination of a reactive α-ketoester functionality and a fluorinated aromatic ring makes it a versatile building block for the synthesis of various heterocyclic compounds and other complex organic molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1813-94-1 |
| Molecular Formula | C₁₀H₉FO₃ |
| Molecular Weight | 196.18 g/mol |
| Appearance | Colorless liquid |
| SMILES Code | O=C(OCC)C(C1=CC=C(F)C=C1)=O |
| InChI Key | RFKIEIUHZZILBI-UHFFFAOYSA-N |
Synthesis Methodology: Friedel-Crafts Acylation
The most direct and common method for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][2] This electrophilic aromatic substitution reaction introduces the ethyl oxoacetyl group onto the fluorobenzene ring, primarily at the para position due to the ortho,para-directing effect of the fluorine atom and steric hindrance at the ortho position.
Experimental Protocol
This protocol is adapted from established Friedel-Crafts acylation procedures.[2][3] Researchers should perform small-scale trials to optimize conditions for their specific laboratory setup.
Materials:
-
Fluorobenzene
-
Ethyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (DCM)
-
2M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Apparatus for vacuum distillation or column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane.
-
Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add ethyl oxalyl chloride (1.1 equivalents) dropwise to the stirred suspension over 15-20 minutes, allowing for the formation of the acylium ion.
-
Addition of Fluorobenzene: Add fluorobenzene (1.0 equivalent) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Characterization Data
The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: NMR Spectroscopic Data for this compound [4]
| Nucleus | Solvent | Chemical Shift (δ, ppm) |
| ¹H NMR | CDCl₃ | 8.16-7.99 (m, 2H), 7.24-7.12 (m, 2H), 4.45 (q, J = 7.2 Hz, 2H), 1.43 (t, J = 7.2 Hz, 3H) |
| ¹³C NMR | CDCl₃ | 184.5, 166.9 (d, ¹JC-F = 257 Hz), 163.4, 133.0 (d, ³JC-F = 10 Hz), 129.7 (d, ⁴JC-F = 3 Hz), 116.2 (d, ²JC-F = 22 Hz), 62.4, 14.1 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (α-keto) | Stretch | 1720-1740 |
| C=O (ester) | Stretch | 1735-1750 |
| C-O (ester) | Stretch | 1000-1300 |
| C-F (aryl) | Stretch | 1100-1400 |
| C=C (aromatic) | Stretch | 1450-1600 |
Mass Spectrometry (MS)
Specific experimental mass spectrometry data is not available in the searched literature. The expected molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would be at an m/z value corresponding to the molecular weight of the compound, 196.18.
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Conclusion
This technical guide provides essential information for the synthesis and characterization of this compound. The Friedel-Crafts acylation of fluorobenzene offers a direct and efficient route to this versatile building block. The provided experimental protocol and characterization data serve as a valuable resource for researchers engaged in the synthesis of novel compounds for pharmaceutical and other applications. Further optimization of the reaction and purification conditions may be necessary to achieve desired yields and purity levels for specific research needs.
References
Physical and chemical properties of Ethyl 2-(4-fluorophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Ethyl 2-(4-fluorophenyl)-2-oxoacetate, a versatile building block in medicinal chemistry and drug discovery.
Chemical Identity and Physical Properties
This compound is an organic compound featuring a fluorinated phenyl group attached to an ethyl oxoacetate moiety. This substitution pattern imparts unique electronic properties that are of significant interest in the design of bioactive molecules.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1813-94-1[1] |
| Molecular Formula | C₁₀H₉FO₃[1] |
| Molecular Weight | 196.18 g/mol [1] |
| SMILES | O=C(OCC)C(C1=CC=C(F)C=C1)=O[1] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | Predicted |
| Boiling Point | ~271.7 °C at 760 mmHg | Predicted for 3-fluoro isomer[2] |
| Density | ~1.213 g/cm³ | Predicted for 3-fluoro isomer[2] |
| Solubility | Soluble in organic solvents such as ether and chloroform. | General observation for similar compounds[3] |
| Storage | Sealed in a dry place at room temperature.[1] | - |
Spectroscopic Data
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic protons of the 4-fluorophenyl group. The aromatic region will likely display a complex splitting pattern due to the fluorine substitution.
-
¹³C NMR: The carbon NMR spectrum will exhibit distinct resonances for the carbonyl carbons of the ketone and ester groups, the carbons of the ethyl group, and the carbons of the aromatic ring. The carbon atoms bonded to the fluorine will show characteristic coupling.
2.2. Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorption bands corresponding to the carbonyl groups of the ketone and the ester functionalities, typically in the region of 1680-1750 cm⁻¹. Vibrations associated with the C-F bond and the aromatic ring will also be present.
2.3. Mass Spectrometry (MS)
Mass spectral analysis will show the molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns will likely involve the loss of the ethoxy group and other characteristic cleavages of the α-ketoester linkage.
Chemical Properties and Reactivity
This compound is a reactive molecule due to the presence of the α-ketoester functionality. The ketone and ester groups are susceptible to nucleophilic attack, making it a valuable precursor for the synthesis of a variety of heterocyclic and other complex organic molecules. The fluorine atom on the phenyl ring enhances its lipophilicity and can influence its interactions with biological targets.[2]
3.1. Stability and Storage
The compound should be stored in a tightly sealed container in a dry and well-ventilated place at room temperature to prevent hydrolysis of the ester group.[1]
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, it can be prepared using standard organic chemistry methods. The most common approaches for the synthesis of aryl α-keto esters are Friedel-Crafts acylation and the Grignard reaction.[4][5]
4.1. Synthesis via Friedel-Crafts Acylation
This method involves the reaction of fluorobenzene with an acylating agent such as ethyl oxalyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Caption: Workflow for Friedel-Crafts Acylation Synthesis.
Methodology:
-
To a cooled solution of a Lewis acid (e.g., aluminum chloride) in an anhydrous solvent (e.g., dichloromethane), add ethyl oxalyl chloride dropwise.
-
To this mixture, add fluorobenzene dropwise while maintaining a low temperature.
-
Allow the reaction to proceed at room temperature until completion, monitored by a suitable technique like TLC.
-
The reaction is then quenched with ice-water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated.
-
The crude product is purified by column chromatography or distillation.
4.2. Synthesis via Grignard Reaction
An alternative route involves the preparation of a Grignard reagent from 4-bromofluorobenzene, which then reacts with diethyl oxalate.
Caption: Workflow for Grignard Reaction Synthesis.
Methodology:
-
Prepare the Grignard reagent by reacting 4-bromofluorobenzene with magnesium turnings in an anhydrous ether solvent.
-
Add the freshly prepared Grignard reagent to a solution of diethyl oxalate at a low temperature.
-
After the reaction is complete, quench it with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the final product using column chromatography or distillation.
Biological and Pharmaceutical Relevance
This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds.[6] The α-ketoester motif is a recognized pharmacophore and is present in a number of biologically active molecules.
5.1. Role in Drug Discovery
This compound is a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity to target proteins. For instance, related structures are used in the development of antifungal and antibacterial agents.[7]
5.2. Signaling Pathways
α-Keto acids and their esters are involved in crucial metabolic pathways, such as the Krebs cycle.[8] They can act as signaling molecules, influencing cellular processes like metabolism and redox homeostasis.[8] For example, α-ketoglutarate, a related α-keto acid, is a key regulator of cellular energy metabolism and is involved in various signaling pathways.[9] While the specific signaling pathways involving this compound have not been elucidated, its structural similarity to endogenous α-keto acids suggests it could potentially modulate related cellular processes.
Caption: Conceptual Signaling Pathway Involvement.
Safety and Handling
Appropriate safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
This technical guide provides a summary of the available information on this compound. Further research is needed to fully characterize its physical and chemical properties, as well as to explore its potential applications in drug development and as a tool for studying biological signaling pathways.
References
- 1. 1813-94-1|this compound|BLD Pharm [bldpharm.com]
- 2. Buy Ethyl 2-(3-fluorophenyl)-2-oxoacetate | 110193-59-4 [smolecule.com]
- 3. chembk.com [chembk.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Ethyl 2-((4-fluorophenyl)amino)-2-oxoacetate [synhet.com]
- 7. Ethyl 2-((2,4-difluorophenyl)amino)-2-oxoacetate [myskinrecipes.com]
- 8. The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mTOR/α-ketoglutarate signaling: impact on brain cell homeostasis under ischemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 2-(4-fluorophenyl)-2-oxoacetate CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2-(4-fluorophenyl)-2-oxoacetate, a key building block in synthetic and medicinal chemistry. This document outlines its chemical identity, physical properties, and its significant role as a precursor in the synthesis of various biologically active heterocyclic compounds.
Core Compound Identification
-
Chemical Name: this compound
-
CAS Number: 1813-94-1
-
Molecular Formula: C₁₀H₉FO₃[1]
-
Molecular Structure (SMILES): O=C(OCC)C(C1=CC=C(F)C=C1)=O[1]
Physicochemical and Quantitative Data
| Property | Value | Notes and References |
| Molecular Weight | 196.18 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid | Based on typical appearance of similar α-ketoesters |
| Boiling Point | ~270-280 °C | Estimated based on Ethyl 2-(3-fluorophenyl)-2-oxoacetate (271.7 °C) |
| Melting Point | Not available | |
| Density | ~1.2 g/cm³ | Estimated based on Ethyl 2-(3-fluorophenyl)-2-oxoacetate (1.213 g/cm³) |
| Solubility | Soluble in common organic solvents | Expected behavior for this class of compound |
Role in Synthetic Chemistry and Drug Discovery
This compound is a valuable intermediate in the synthesis of a variety of heterocyclic compounds, which are scaffolds for molecules with potential therapeutic applications. Its utility stems from the reactivity of the α-ketoester functionality, which readily participates in condensation reactions. The presence of a fluorine atom on the phenyl ring can enhance the pharmacokinetic and pharmacodynamic properties of the final bioactive molecules.[2]
While specific biological activities for this compound itself are not extensively documented, its derivatives are explored for a range of pharmacological activities, including antifungal and antibacterial properties.[3] Furthermore, structurally similar compounds have been investigated as hypolipidemic agents and for other therapeutic targets.[4]
Experimental Protocol: Synthesis of 3-(4-fluorophenyl)quinoxalin-2(1H)-one
This protocol describes a representative synthesis of a quinoxalinone derivative, a class of heterocyclic compounds with diverse biological activities, using this compound as a key starting material. The procedure is adapted from established methods for the synthesis of similar quinoxalinone structures.[5]
Materials:
-
This compound
-
o-Phenylenediamine
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
-
Recrystallization solvents
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable volume of glacial acetic acid.
-
Addition of Reactant: To the stirred solution, add o-phenylenediamine (1.0 equivalent).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C for glacial acetic acid) and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker of ice-water with stirring to precipitate the crude product.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash with cold water. The crude 3-(4-fluorophenyl)quinoxalin-2(1H)-one can be further purified by recrystallization from a suitable solvent such as ethanol.
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of the synthesis and application of this compound.
Caption: Synthetic pathway for 3-(4-fluorophenyl)quinoxalin-2(1H)-one.
Caption: Experimental workflow for quinoxalinone synthesis.
References
- 1. 1813-94-1|this compound|BLD Pharm [bldpharm.com]
- 2. Buy Ethyl 2-(3-fluorophenyl)-2-oxoacetate | 110193-59-4 [smolecule.com]
- 3. Ethyl 2-((2,4-difluorophenyl)amino)-2-oxoacetate [myskinrecipes.com]
- 4. Synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a hypolipidemic agent, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Guide: Spectroscopic Analysis of Ethyl 2-(4-fluorophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for Ethyl 2-(4-fluorophenyl)-2-oxoacetate, a compound of interest in chemical research and drug development. Due to the limited availability of publicly accessible, complete experimental datasets for this specific molecule, this guide combines predicted spectroscopic values based on its chemical structure with general experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of its structural fragments and comparison with data from analogous compounds.
Predicted ¹H NMR Data
Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.1 - 8.2 | Multiplet (dd) | 2H | Aromatic CH (ortho to C=O) |
| ~7.1 - 7.2 | Multiplet (t) | 2H | Aromatic CH (ortho to F) |
| 4.45 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| 1.40 | Triplet (t) | 3H | -O-CH₂-CH₃ |
Note: The chemical shifts for the aromatic protons are estimations and the coupling patterns will be influenced by both the carbonyl group and the fluorine atom.
Predicted ¹³C NMR Data
Solvent: Chloroform-d (CDCl₃) Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~185 | C =O (Ketone) |
| ~165 (d, ¹JCF ≈ 255 Hz) | Aromatic C -F |
| ~162 | C =O (Ester) |
| ~132 (d, ³JCF ≈ 10 Hz) | Aromatic C H (ortho to C=O) |
| ~129 (d, ⁴JCF ≈ 3 Hz) | Aromatic C -C=O |
| ~116 (d, ²JCF ≈ 22 Hz) | Aromatic C H (ortho to F) |
| ~63 | -O-C H₂-CH₃ |
| ~14 | -O-CH₂-C H₃ |
Note: The aromatic carbon signals will be split due to coupling with the fluorine atom (JCF). The coupling constants provided are typical estimates.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2980 | Medium | Aliphatic C-H stretch |
| ~1735 | Strong | C=O stretch (Ester) |
| ~1690 | Strong | C=O stretch (Ketone) |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | C-O stretch (Ester) |
| ~1160 | Strong | C-F stretch |
Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electrospray Ionization (ESI) or Electron Ionization (EI)
| m/z | Interpretation |
| 196.05 | [M]⁺ (Molecular Ion for C₁₀H₉FO₃) |
| 168.05 | [M - CO]⁺ or [M - C₂H₄]⁺ |
| 151.02 | [M - OCH₂CH₃]⁺ |
| 123.01 | [M - COOCH₂CH₃]⁺ or [FC₆H₄CO]⁺ |
| 95.01 | [C₆H₄F]⁺ |
Experimental Protocols
The following are general methodologies for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled carbon spectrum.
-
Typical parameters: 1024 or more scans, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean salt plates or ATR crystal.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer, which could be coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Acquisition (LC-MS with ESI):
-
Inject a small volume of the sample solution into the LC system.
-
The compound is separated on a suitable column (e.g., C18) and then introduced into the mass spectrometer.
-
The ESI source ionizes the molecule, typically forming [M+H]⁺ or [M+Na]⁺ ions in positive mode.
-
The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
A Comprehensive Review of Ethyl 2-(4-fluorophenyl)-2-oxoacetate and Its Analogs: Synthesis, Properties, and Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ethyl 2-(4-fluorophenyl)-2-oxoacetate and its derivatives represent a class of α-keto esters that have garnered significant interest in the fields of medicinal chemistry and materials science. The presence of the fluorophenyl group and the reactive α-ketoester moiety makes these compounds versatile building blocks for the synthesis of a wide array of heterocyclic compounds and potential therapeutic agents. This technical guide provides a comprehensive literature review of the synthesis, chemical properties, and biological activities of this compound and its analogs, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant biological pathways.
Chemical Properties and Synthesis
This compound is a compound with the chemical formula C₁₀H₉FO₃ and a molecular weight of 196.18 g/mol . It is typically a colorless to pale yellow liquid. The core chemical structure consists of an ethyl ester of an α-keto acid bearing a 4-fluorophenyl substituent.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[1] This electrophilic aromatic substitution reaction introduces the ethyl oxalyl group onto the fluorobenzene ring, primarily at the para position due to the ortho,para-directing effect of the fluorine atom.
Experimental Protocol: Friedel-Crafts Acylation
-
Materials:
-
Fluorobenzene
-
Ethyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (DCM) as a solvent
-
Hydrochloric acid (HCl) solution (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, a suspension of anhydrous AlCl₃ (1.1 equivalents) in dry DCM is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
The suspension is cooled to 0-5 °C using an ice bath.
-
Ethyl oxalyl chloride (1.0 equivalent) is added dropwise to the stirred suspension, maintaining the temperature below 10 °C.
-
Following the addition, fluorobenzene (1.0 equivalent) is added dropwise over a period of 30-60 minutes, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with DCM.
-
The combined organic layers are washed successively with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Analogs of this compound
Several analogs of this compound have been synthesized and studied, primarily involving modifications to the phenyl ring. These include chloro, bromo, and other halogenated derivatives, as well as analogs with different substitution patterns on the aromatic ring.
| Analog | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |
| Ethyl 2-(4-chlorophenyl)-2-oxoacetate | C₁₀H₉ClO₃ | 212.63 | 14745-51-8 |
| Ethyl 2-(4-bromophenyl)-2-oxoacetate | C₁₀H₉BrO₃ | 257.08 | 20201-26-7 |
| Ethyl 2-(3-fluorophenyl)-2-oxoacetate | C₁₀H₉FO₃ | 196.18 | 110193-59-4 |
| Ethyl 2-(2-fluorophenyl)-2-oxoacetate | C₁₀H₉FO₃ | 196.18 | 1813-93-0 |
Biological Activities
This compound and its analogs have been investigated for a range of biological activities, including antimicrobial, hypolipidemic, and anticoagulant properties.
Antimicrobial and Antifungal Activity
Derivatives of α-keto esters have shown promising antimicrobial and antifungal activities. Studies on novel keto ester derivatives have demonstrated their efficacy against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The mechanism of action is thought to involve the disruption of microbial cellular processes due to the reactive keto-ester moiety.
A study on a series of novel keto esters, which share the core structure with the topic compound, reported their minimum inhibitory concentrations (MICs) against several microorganisms.
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
-
Materials:
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Aspergillus niger)
-
Nutrient agar/broth for bacteria, Sabouraud dextrose agar/broth for fungi
-
Synthesized keto ester compounds
-
Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole)
-
Dimethyl sulfoxide (DMSO) as a solvent
-
-
Procedure:
-
Bacterial and fungal cultures are grown to a specific turbidity.
-
The microbial suspension is uniformly spread on the surface of the agar plates.
-
Wells of a defined diameter are punched into the agar.
-
A specific concentration of the test compound (dissolved in DMSO) is added to each well.
-
A well with DMSO alone serves as a negative control, and wells with standard drugs serve as positive controls.
-
The plates are incubated at an appropriate temperature for 24-48 hours.
-
The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity. The Minimum Inhibitory Concentration (MIC) is determined by testing serial dilutions of the compounds.
-
Table of Antimicrobial Activity (MIC in µg/mL) of Representative Keto Esters
| Compound | S. aureus | E. coli | A. niger | C. albicans |
| Keto Ester Analog 1 | 12.5 | 25 | 25 | 50 |
| Keto Ester Analog 2 | 25 | 50 | 50 | 100 |
| Ciprofloxacin | 6.25 | 6.25 | - | - |
| Fluconazole | - | - | 12.5 | 12.5 |
Note: The data presented is representative of the activity of this class of compounds as found in the literature for analogous structures.
Hypolipidemic Activity
Analogs of this compound have been investigated for their potential to lower lipid levels. For instance, a series of 2-aryl-5-furyl-4-oxazoleacetic acid derivatives, which are structurally related, have been shown to possess hypolipidemic activity in animal models. One such compound, ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, was found to reduce serum cholesterol and triglyceride levels in rats.[2]
The proposed mechanism of action for the hypolipidemic effects of some related compounds involves the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[3][4][5] Activation of PPARα leads to an increase in the expression of genes involved in fatty acid oxidation and a decrease in the production of triglycerides.
Experimental Protocol: In Vivo Hypolipidemic Activity Assay
-
Animal Model: Male Sprague-Dawley rats or other suitable rodent models.
-
Procedure:
-
Animals are acclimatized and divided into control and treatment groups.
-
Hyperlipidemia can be induced by a high-fat diet or other established methods.
-
The test compounds are administered orally or via another appropriate route at various doses for a specified period.
-
A vehicle control group and a positive control group (e.g., treated with a standard hypolipidemic drug like fenofibrate) are included.
-
Blood samples are collected at baseline and at the end of the treatment period.
-
Serum levels of total cholesterol, triglycerides, LDL-cholesterol, and HDL-cholesterol are measured using standard biochemical assays.
-
The percentage reduction in lipid levels in the treatment groups is calculated and compared to the control groups.
-
Table of Hypolipidemic Activity of a Related Analog
| Compound | Dose | % Reduction in Cholesterol | % Reduction in Triglycerides |
| Ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate | 0.05% in diet | 23% | 35% |
Data from a study on a structurally related compound in normal rats.[2]
Conclusion
This compound and its analogs are a promising class of compounds with a broad range of potential applications. Their synthesis is readily achievable through established methods like the Friedel-Crafts acylation. The available literature indicates significant potential for these compounds as antimicrobial and hypolipidemic agents. Further research is warranted to fully elucidate the structure-activity relationships, optimize the biological activities, and understand the detailed mechanisms of action, including their effects on specific signaling pathways. The detailed experimental protocols and compiled data in this guide provide a solid foundation for researchers to build upon in the exploration and development of these versatile molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a hypolipidemic agent, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of Ethyl 2-(4-fluorophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 2-(4-fluorophenyl)-2-oxoacetate. Due to the limited availability of direct stability data for this specific compound, this guide incorporates information from structurally analogous compounds, particularly Ethyl benzoylformate, to infer best practices for handling and storage.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and its close analog, Ethyl benzoylformate, is presented below. Understanding these properties is crucial for developing appropriate storage and handling protocols.
| Property | This compound (Predicted/Inferred) | Ethyl benzoylformate (Experimental Data) |
| Molecular Formula | C₁₀H₉FO₃ | C₁₀H₁₀O₃ |
| Molecular Weight | 196.18 g/mol | 178.18 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless to greenish liquid[1] |
| Boiling Point | Not available | 138-139 °C @ 18 mmHg[2] |
| Density | Not available | 1.122 g/mL at 25 °C[2] |
| Solubility | Expected to be soluble in organic solvents | Soluble in organic solvents[1] |
| Moisture Sensitivity | Expected to be moisture-sensitive | Moisture sensitive[1][3] |
Stability Profile and Recommended Storage
Based on the analysis of analogous compounds, this compound is expected to be stable under recommended storage conditions. However, it is susceptible to degradation in the presence of moisture, strong bases, and oxidizing agents.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place. Refrigeration (2-8 °C) is recommended for long-term storage. | To minimize the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation. |
| Container | Store in a tightly sealed, dry container. Amber glass is preferred. | To protect from moisture and light. |
| Incompatibilities | Avoid contact with strong oxidizing agents and strong bases. | These can promote degradation of the ester and keto functionalities. |
Potential Degradation Pathways
Alpha-keto esters like this compound are susceptible to two primary degradation pathways: hydrolysis and oxidation.
-
Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the ester can hydrolyze to form 4-fluorophenylglyoxylic acid and ethanol. This reaction is accelerated by heat.
-
Oxidation: The keto group can be susceptible to oxidation, potentially leading to cleavage of the carbon-carbon bond and the formation of 4-fluorobenzoic acid and other byproducts.
A simplified logical diagram illustrating these potential degradation pathways is provided below.
References
A Technical Guide to Ethyl 2-(4-fluorophenyl)-2-oxoacetate: Sourcing, Purity, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4-fluorophenyl)-2-oxoacetate is a key building block in synthetic organic chemistry, particularly valued in the fields of medicinal chemistry and drug development. Its reactive α-keto ester functionality, combined with the electronically modified phenyl ring due to the para-fluoro substituent, makes it a versatile precursor for a wide range of more complex molecular architectures. This technical guide provides an in-depth overview of the commercial availability, typical purity specifications, and essential analytical methodologies for this compound, aimed at professionals in research and development.
Commercial Suppliers and Purity
The availability and purity of starting materials are critical for the reproducibility and success of synthetic endeavors. This compound (CAS No. 1813-94-1) is available from several chemical suppliers. The typical purity levels for this reagent are suitable for most research and development applications.
| Supplier | CAS Number | Stated Purity | Notes |
| BLDpharm | 1813-94-1 | Information not specified; available for research use.[1] | Offers the compound for research purposes. |
| Clinivex | 1813-94-1 | Not specified; sold as a reference standard.[2] | Intended for laboratory use only. |
| Apollo Scientific | 1813-94-1 | 96% | Provides a specific purity value. |
| Dayang Chem | 1813-94-1 | Information not specified.[3] | A manufacturer and supplier of chemicals in China. |
Note: Purity levels for related isomers, such as Ethyl 2-(2-fluorophenyl)-2-oxoacetate and Ethyl 2-(3-fluorophenyl)-2-oxoacetate, are often cited as ≥95% or 97%. It is reasonable to expect similar purity grades for the 4-fluoro isomer from most suppliers.[4][5]
Experimental Protocols: Quality Control and Analysis
Ensuring the identity and purity of this compound is a critical first step in any synthetic procedure. Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are routinely employed. While specific application notes for this exact compound are proprietary to suppliers, the following are generalized protocols adapted from methodologies for structurally similar aromatic keto esters.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method provides a quantitative assessment of the purity of the compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is typically effective. A starting gradient of 30% acetonitrile, increasing to 95% over 15 minutes, can be a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm, where the aromatic ring exhibits strong absorbance.
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards. For analysis, dilute the sample in the mobile phase to a concentration within the calibration range.
-
Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total peak area.
Structural Confirmation by ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the chemical structure of the compound.
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice.
-
¹H NMR Spectroscopy:
-
Ethyl Group: Expect a triplet corresponding to the methyl protons (~1.4 ppm) and a quartet for the methylene protons (~4.4 ppm).
-
Aromatic Protons: The para-substituted fluorophenyl group will show a characteristic set of two doublets (or a more complex multiplet) in the aromatic region (typically between 7.0 and 8.2 ppm).
-
-
¹⁹F NMR Spectroscopy: A single resonance is expected for the fluorine atom on the phenyl ring.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent.
Logical Workflow: Application in Synthesis
This compound is rarely the final product but rather a key intermediate. The following diagram illustrates a generalized workflow where it is used as a precursor in the synthesis of a more complex target molecule, a common scenario in drug discovery.
Caption: Generalized workflow for the use of this compound in synthesis.
Signaling Pathways and Applications in Drug Development
While this compound itself is not typically an active pharmaceutical ingredient (API), its derivatives have been explored in various therapeutic areas. The α-keto ester moiety is a versatile pharmacophore that can be converted into other functional groups, such as α-hydroxy esters or α-amino esters, which are common motifs in biologically active molecules.
For instance, derivatives of similar phenylglyoxylic acids are used in the synthesis of compounds targeting a range of biological pathways. The specific signaling pathway of interest would depend on the final target molecule being synthesized. The following diagram illustrates a hypothetical scenario where a derivative of the title compound is designed to inhibit a kinase signaling pathway, a common strategy in oncology drug development.
Caption: Hypothetical inhibition of a kinase pathway by a derivative of the title compound.
References
Safety data sheet and handling precautions for Ethyl 2-(4-fluorophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety data, handling precautions, and emergency protocols for Ethyl 2-(4-fluorophenyl)-2-oxoacetate, a key reagent in synthetic chemistry and pharmaceutical research. The information is compiled to ensure safe laboratory practices and effective emergency response.
Chemical Identification and Properties
This section details the fundamental physical and chemical properties of this compound.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 1813-94-1[1] |
| Molecular Formula | C₁₀H₉FO₃[1] |
| Molecular Weight | 196.18 g/mol [1] |
| Physical Form | Liquid |
| Storage | Sealed in dry, room temperature conditions[1][2] |
Note: Data on boiling point, melting point, and density for this specific isomer were not consistently available. Researchers should consult the specific documentation provided by their supplier.
Hazard Identification and Safety Precautions
It is crucial to understand the hazards associated with this compound to ensure safe handling. The following tables summarize the GHS classification and provide the necessary precautionary measures.
2.1. GHS Hazard Classification
| Classification | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[2] |
| Skin Irritation | H315 | Causes skin irritation[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation[1][2] |
| Specific target organ toxicity | H335 | May cause respiratory irritation[1][2] |
2.2. GHS Pictograms and Signal Word
2.3. Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H302 | Harmful if swallowed.[2] |
| H315 | Causes skin irritation.[1][2] | |
| H319 | Causes serious eye irritation.[1][2] | |
| H335 | May cause respiratory irritation.[1][2] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] |
| P264 | Wash skin thoroughly after handling.[3] | |
| P270 | Do not eat, drink or smoke when using this product.[4] | |
| P271 | Use only outdoors or in a well-ventilated area.[3] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[3] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] | |
| P405 | Store locked up.[4] | |
| P501 | Dispose of contents/container in accordance with local regulations.[4] |
Experimental Protocols: Handling and Storage
Adherence to proper laboratory procedure is paramount when working with this chemical.
3.1. Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6]
-
An eyewash station and safety shower should be readily accessible.
3.2. Personal Protective Equipment (PPE)
-
Eye Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[4]
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[6]
-
Skin and Body Protection: Wear a lab coat and, if necessary, impervious clothing to prevent skin contact.[4]
3.3. Safe Handling Practices
-
Avoid contact with skin, eyes, and clothing.[6]
-
Avoid breathing vapors or mist.[2]
-
Wash hands thoroughly after handling the compound.[3]
-
Keep the container tightly closed when not in use.
3.4. Storage Conditions
-
Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[1][2]
-
Store locked up.[4]
References
Biological Activity Screening of Ethyl 2-(4-fluorophenyl)-2-oxoacetate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4-fluorophenyl)-2-oxoacetate and its derivatives represent a class of organic compounds with significant potential in medicinal chemistry. The presence of a fluorinated phenyl ring and a reactive α-keto ester moiety suggests a wide range of possible biological activities. This technical guide provides a comprehensive overview of the screening of these derivatives for anticancer, antimicrobial, and anti-inflammatory properties. It includes detailed experimental protocols, quantitative data from relevant studies, and visualizations of experimental workflows to aid researchers in the exploration of this promising chemical scaffold.
Anticancer Activity
Derivatives of 2-(4-fluorophenyl)acetamide have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The introduction of different substituents on the phenylacetamide moiety has been shown to significantly influence their anticancer potency.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives against prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60) cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | R | Cell Line | IC50 (µM)[1][2] |
| 1a | 2-NO2 | PC3 | > 100 |
| MCF-7 | > 100 | ||
| HL-60 | > 100 | ||
| 1b | 3-NO2 | PC3 | 52[1] |
| MCF-7 | > 100 | ||
| HL-60 | > 100 | ||
| 1c | 4-NO2 | PC3 | 80[1] |
| MCF-7 | 100[1] | ||
| HL-60 | > 100 | ||
| 1d | 2-OCH3 | PC3 | > 100 |
| MCF-7 | > 100 | ||
| HL-60 | > 100 | ||
| 1e | 3-OCH3 | PC3 | > 100 |
| MCF-7 | > 100 | ||
| HL-60 | > 100 | ||
| 1f | 4-OCH3 | PC3 | > 100 |
| MCF-7 | > 100 | ||
| HL-60 | > 100 | ||
| Imatinib | - | PC3 | 40[1] |
| MCF-7 | 98[1] |
Experimental Protocol: In Vitro Cytotoxicity Screening (MTS Assay)
The following protocol outlines the MTS assay used to determine the anticancer activity of the 2-(4-fluorophenyl)-N-phenylacetamide derivatives[1].
1. Cell Culture:
-
Human cancer cell lines (PC3, MCF-7, and HL-60) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
3. Compound Treatment:
-
The test compounds are dissolved in dimethyl sulfoxide (DMSO) and diluted with the culture medium to various concentrations.
-
The cells are treated with the compounds and incubated for an additional 48 hours.
4. MTS Assay:
-
After the incubation period, 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well.
-
The plates are incubated for 4 hours at 37°C.
5. Absorbance Measurement:
-
The absorbance is measured at 490 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells.
6. IC50 Determination:
-
The IC50 values are determined from the dose-response curves.
Antimicrobial Activity
While specific studies on the antimicrobial properties of this compound derivatives are limited, the general class of fluorinated organic compounds often exhibits significant antibacterial and antifungal activities. A common primary screening method is the agar well diffusion assay.
Experimental Protocol: Agar Well Diffusion Assay
This protocol provides a general method for the preliminary screening of the antimicrobial activity of novel compounds.
1. Preparation of Microbial Inoculum:
-
Bacterial and fungal strains are cultured in appropriate broth media (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi) to achieve a standardized turbidity (e.g., 0.5 McFarland standard).
2. Agar Plate Preparation:
-
Molten Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) is poured into sterile Petri dishes and allowed to solidify.
3. Inoculation:
-
The surface of the agar plates is uniformly swabbed with the prepared microbial inoculum.
4. Well Creation and Sample Addition:
-
Wells (e.g., 6 mm in diameter) are aseptically punched into the agar.
-
A fixed volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well.
-
A positive control (standard antibiotic) and a negative control (solvent) are also included.
5. Incubation:
-
The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
6. Measurement of Inhibition Zone:
-
The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Ethyl 2-(4-fluorophenyl)-2-oxoacetate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Ethyl 2-(4-fluorophenyl)-2-oxoacetate as a versatile building block in the synthesis of heterocyclic compounds relevant to medicinal chemistry and drug discovery.
Introduction
This compound is a key intermediate in organic synthesis, valued for its dual reactivity. The α-ketoester functionality allows for a variety of nucleophilic addition and condensation reactions, while the fluorinated phenyl ring is a common motif in many biologically active molecules, often enhancing metabolic stability and binding affinity. This reagent is particularly useful for the synthesis of various heterocyclic scaffolds, which form the core of many pharmaceutical agents.
Physicochemical Properties
| Property | Value |
| CAS Number | 1813-94-1[1] |
| Molecular Formula | C₁₀H₉FO₃[1] |
| Molecular Weight | 196.18 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Storage | Store in a cool, dry place away from incompatible materials. |
Applications in Heterocyclic Synthesis
This compound is an excellent precursor for the synthesis of a variety of heterocyclic compounds. Its reaction with dinucleophiles provides a straightforward route to important pharmacophores. Two representative applications are detailed below.
Synthesis of Quinoxalin-2(1H)-ones
Quinoxalin-2(1H)-one derivatives are a prominent class of nitrogen-containing heterocycles that exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[2][3] The reaction of an α-ketoester with an o-phenylenediamine is a classic and efficient method for the synthesis of these scaffolds.
dot graph "Synthesis_of_3-(4-fluorophenyl)quinoxalin-2(1H)-one" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", maxwidth="760"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11, color="#5F6368"];
reagent1 [label="this compound"]; reagent2 [label="o-Phenylenediamine"]; product [label="3-(4-fluorophenyl)quinoxalin-2(1H)-one", fillcolor="#4285F4", fontcolor="#FFFFFF"];
reagent1 -> product [label="+ o-Phenylenediamine\nGlacial Acetic Acid, Reflux"]; reagent2 -> product; } Figure 1: Synthesis of 3-(4-fluorophenyl)quinoxalin-2(1H)-one.
Experimental Protocol: Synthesis of 3-(4-fluorophenyl)quinoxalin-2(1H)-one
This protocol is adapted from the general synthesis of 3-substituted quinoxalin-2(1H)-ones.[3]
Materials:
-
This compound
-
o-Phenylenediamine
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice-cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield 3-(4-fluorophenyl)quinoxalin-2(1H)-one.
Expected Results:
| Parameter | Expected Value |
| Yield | 80-90% |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 248-252 °C |
| ¹H NMR | Peaks corresponding to aromatic protons |
| ¹³C NMR | Peaks corresponding to quinoxalinone and fluorophenyl carbons |
| Mass Spec (ESI) | [M+H]⁺ corresponding to C₁₄H₉FN₂O |
Synthesis of Hydantoin Derivatives
Hydantoins are another class of five-membered heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities, including anticonvulsant and antiarrhythmic properties. The Bucherer-Bergs reaction provides a classic route to hydantoins from ketones. A variation of this reaction can be employed with α-ketoesters like this compound.
dot graph "Experimental_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", maxwidth="760"]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [color="#5F6368", fontname="Arial", fontsize=11];
} Figure 2: General workflow for the synthesis of 5-(4-fluorophenyl)-5-(ethoxycarbonyl)imidazolidine-2,4-dione.
Experimental Protocol: Synthesis of 5-(4-fluorophenyl)-5-(ethoxycarbonyl)imidazolidine-2,4-dione
This protocol is based on the general principles of the Bucherer-Bergs reaction adapted for α-ketoesters.
Materials:
-
This compound
-
Potassium Cyanide (KCN) (Caution: Highly Toxic!)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric Acid (1M)
-
Pressure-rated reaction vessel
-
Standard laboratory glassware
Procedure: CAUTION: This reaction must be performed in a well-ventilated fume hood due to the use of potassium cyanide.
-
In a pressure-rated vessel, prepare a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add ammonium carbonate (2.5 eq) and potassium cyanide (1.2 eq) to the solution.
-
Seal the vessel securely and heat the mixture with stirring in an oil bath at a temperature of 60-80 °C.
-
Monitor the reaction by TLC. The reaction may take several hours to reach completion.
-
After the reaction is complete, cool the vessel to room temperature.
-
Carefully unseal the vessel in the fume hood.
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the hydantoin product.
-
Collect the precipitate by vacuum filtration.
-
Wash the product thoroughly with cold water to remove any inorganic salts.
-
Dry the product under vacuum.
Expected Results:
| Parameter | Expected Value |
| Yield | 65-80% |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Peaks corresponding to aromatic, ethyl, and NH protons |
| ¹³C NMR | Peaks corresponding to hydantoin, phenyl, and ester carbons |
| Mass Spec (ESI) | [M+H]⁺ corresponding to C₁₂H₁₁FN₂O₄ |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Potassium cyanide is extremely toxic. Handle with extreme care and have an appropriate quench solution (e.g., bleach) and emergency procedures in place.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This compound serves as a versatile and valuable precursor for the synthesis of a variety of pharmaceutically relevant heterocyclic compounds. The protocols provided herein offer a foundation for the laboratory preparation of quinoxalinones and hydantoins. Further optimization of reaction conditions may be necessary to achieve higher yields and purity for specific applications. The presence of the fluorophenyl moiety makes the resulting products attractive candidates for further investigation in drug discovery programs.
References
- 1. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives | European Journal of Chemistry [eurjchem.com]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols: Reaction of Ethyl 2-(4-fluorophenyl)-2-oxoacetate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the reaction of Ethyl 2-(4-fluorophenyl)-2-oxoacetate with a variety of nucleophiles. This versatile α-keto ester serves as a key building block in the synthesis of diverse molecular architectures, particularly heterocyclic compounds with significant potential in medicinal chemistry and drug development.
Introduction
This compound possesses two highly reactive electrophilic centers: the ketone and the ester carbonyl groups. The presence of the electron-withdrawing 4-fluorophenyl group further enhances the reactivity of these centers towards nucleophilic attack. This inherent reactivity makes it a valuable precursor for the synthesis of a wide range of organic compounds, including biologically active heterocycles such as quinoxalinones, hydantoins, and thiohydantoins. These scaffolds are central to the development of novel therapeutics, including anticancer and anticonvulsant agents.
This application note details the reaction of this compound with various classes of nucleophiles, providing optimized experimental protocols and summarizing key reaction data.
Reactions with Nucleophiles: An Overview
This compound readily undergoes reactions with a variety of nucleophiles, leading to a diverse array of products. Key reaction types include:
-
Condensation Reactions: With binucleophiles such as o-phenylenediamine, urea, and thiourea, leading to the formation of heterocyclic ring systems.
-
Carbon-Carbon Bond Forming Reactions: Including the Wittig, Reformatsky, and Grignard reactions, which allow for the extension of the carbon skeleton.
-
Reduction: Selective reduction of the keto group to a hydroxyl group using hydride reagents.
The following sections provide detailed protocols and data for these key transformations.
Data Presentation
The following tables summarize the quantitative data for the reactions of this compound with various nucleophiles. Please note that where direct experimental data for the 4-fluoro substituted compound was not available, data from closely related analogs is provided as a representative example and is noted accordingly.
Table 1: Synthesis of Heterocyclic Compounds
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| o-Phenylenediamine | 3-(4-fluorophenyl)quinoxalin-2(1H)-one | Glacial Acetic Acid, Reflux, 4h | ~85 (estimated) | Adapted from[1] |
| Urea | 5-(4-fluorophenyl)hydantoin | KOCN, HCl, H2O/EtOH, Reflux | ~70 (estimated) | Adapted from[2] |
| Thiourea | 5-(4-fluorophenyl)-2-thioxoimidazolidin-4-one | Thiourea, 180°C, 30 min | ~75 (estimated) | Adapted from[3] |
Table 2: Carbon-Carbon Bond Forming and Reduction Reactions
| Reagent(s) | Reaction Type | Product | Reaction Conditions | Yield (%) | Reference |
| Ethyl (triphenylphosphoranylidene)acetate | Wittig | Ethyl 2-(4-fluorophenyl)-3-ethoxycarbonylacrylate | Toluene, Reflux, 12h | 70-85 | [4] |
| Ethyl bromoacetate, Zn | Reformatsky | Ethyl 3-(4-fluorophenyl)-3-hydroxy-2-bromoacetate | Toluene, Reflux, 30 min | 52-86 | [5][6] |
| Phenylmagnesium bromide | Grignard | 1-(4-fluorophenyl)-1,2-diphenylethane-1,2-diol | Anhydrous Ether, RT | ~60 (estimated) | Adapted from[7] |
| Sodium Borohydride (NaBH4) | Reduction | Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate | Methanol, 0°C to RT, 3-5h | 70-92 | [8][9] |
Experimental Protocols
Protocol 1: Synthesis of 3-(4-fluorophenyl)quinoxalin-2(1H)-one (Condensation)
Application: Quinoxalinone derivatives are a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[10] Their synthesis via condensation of α-keto esters with o-phenylenediamines is a fundamental and efficient method.
Methodology:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in glacial acetic acid (10 mL per mmol of keto ester).
-
Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water (50 mL) with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water (2 x 20 mL) and then a small amount of cold ethanol (10 mL).
-
Dry the product under vacuum to obtain 3-(4-fluorophenyl)quinoxalin-2(1H)-one as a solid.
Protocol 2: Synthesis of 5-(4-fluorophenyl)hydantoin (Condensation)
Application: Hydantoin and its derivatives are an important class of compounds in medicinal chemistry, with many exhibiting anticonvulsant, and other CNS-related activities.[11] The Urech hydantoin synthesis provides a classical and reliable route to these molecules.
Methodology:
-
Dissolve this compound (1.0 eq) in ethanol (15 mL per mmol).
-
Add an aqueous solution of potassium cyanate (KOCN) (1.2 eq in 5 mL of water).
-
Add concentrated hydrochloric acid (HCl) dropwise until the solution is acidic (pH ~2-3).
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol/water to yield pure 5-(4-fluorophenyl)hydantoin.
Protocol 3: Synthesis of 5-(4-fluorophenyl)-2-thioxoimidazolidin-4-one (Thiohydantoin Synthesis)
Application: Thiohydantoins are sulfur analogs of hydantoins and exhibit a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[1] They are also important intermediates in organic synthesis.
Methodology:
-
In a round-bottom flask, thoroughly mix this compound (1.0 eq) and thiourea (3.0 eq).
-
Heat the mixture in an oil bath to 180°C with stirring. The mixture will melt and start to fume.
-
Maintain the temperature for 30 minutes. Monitor the reaction by TLC.
-
Allow the flask to cool until it is still warm, then add 20 mL of hot water to dissolve the product.
-
Cool the solution to room temperature and then place it in a refrigerator for 4 hours to allow for complete crystallization.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize from ethanol to obtain pure 5-(4-fluorophenyl)-2-thioxoimidazolidin-4-one.
Protocol 4: Wittig Reaction of this compound
Application: The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes from carbonyl compounds and is widely used in the synthesis of complex organic molecules, including pharmaceuticals.[12]
Methodology:
-
To a solution of Ethyl (triphenylphosphoranylidene)acetate (1.1 eq) in dry toluene (20 mL per mmol), add this compound (1.0 eq).
-
Reflux the reaction mixture for 12 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford the desired alkene product.
Protocol 5: Reformatsky Reaction of this compound
Application: The Reformatsky reaction provides a route to β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of zinc metal.[6] These products are valuable intermediates in organic synthesis.
Methodology:
-
Activate zinc dust (5.0 eq) by stirring with a catalytic amount of iodine (0.1 eq) in toluene (50 mL) under reflux for 5 minutes.
-
Cool the suspension to room temperature and add ethyl bromoacetate (2.0 eq).
-
Add a solution of this compound (1.0 eq) in toluene (10 mL) to the suspension.
-
Stir the resulting mixture at 90°C for 30 minutes.
-
Cool the reaction to 0°C and quench with water.
-
Filter the suspension and extract the filtrate with ethyl acetate.
-
Wash the combined organic phases with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the β-hydroxy ester.
Protocol 6: Grignard Reaction of this compound
Application: The Grignard reaction is a fundamental C-C bond-forming reaction, allowing for the synthesis of alcohols from carbonyl compounds and organomagnesium halides.[7]
Methodology:
-
Prepare the Grignard reagent by adding a solution of bromobenzene (2.2 eq) in anhydrous diethyl ether to magnesium turnings (2.2 eq) in a flame-dried flask under a nitrogen atmosphere.
-
To the freshly prepared phenylmagnesium bromide solution at 0°C, add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Protocol 7: Reduction of this compound with Sodium Borohydride
Application: The selective reduction of a ketone in the presence of an ester is a common and important transformation in organic synthesis. Sodium borohydride is a mild and selective reducing agent suitable for this purpose.[9]
Methodology:
-
Dissolve this compound (1.0 eq) in methanol (10 volumes).
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (NaBH4) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete (typically 3-5 hours), cool the mixture to 0°C and quench the excess NaBH4 by the slow, dropwise addition of acetic acid until gas evolution ceases.
-
Remove the solvent under reduced pressure.
-
Add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude α-hydroxy ester. Purify by column chromatography if necessary.
Visualizations
The products derived from this compound often exhibit interesting biological activities. The following diagrams illustrate the general reaction workflow and relevant signaling pathways.
References
- 1. Phenytoin - Wikipedia [en.wikipedia.org]
- 2. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. rsc.org [rsc.org]
- 5. scribd.com [scribd.com]
- 6. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names [rxlist.com]
- 11. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 12. www1.udel.edu [www1.udel.edu]
Application Notes and Protocols for the Reduction of Ethyl 2-(4-fluorophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical reduction of the α-keto ester, Ethyl 2-(4-fluorophenyl)-2-oxoacetate, to its corresponding α-hydroxy ester, Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate. The presented methodology utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, ensuring the efficient conversion of the ketone functionality while preserving the ester group.[1][2] This transformation is pivotal for synthesizing valuable intermediates in the development of pharmaceuticals and other biologically active compounds. The protocol includes a summary of quantitative data, a step-by-step experimental procedure, and a graphical representation of the workflow.
Introduction
The reduction of α-keto esters to α-hydroxy esters is a fundamental transformation in organic synthesis. The resulting α-hydroxy esters are chiral building blocks crucial for the synthesis of a wide array of complex molecules, including many pharmaceutical agents. This compound contains a prochiral ketone that can be reduced to a secondary alcohol. The choice of reducing agent is critical to achieve high selectivity and yield.
Sodium borohydride (NaBH₄) is a widely used reducing agent known for its chemoselectivity in reducing aldehydes and ketones in the presence of less reactive functional groups such as esters.[1][2][3][4] This makes it an ideal reagent for the selective reduction of the keto group in this compound. The reaction is typically performed in alcoholic solvents like methanol or ethanol at mild temperatures, offering a straightforward and scalable procedure.
Data Presentation
The following table summarizes the key quantitative parameters for the reduction of this compound using sodium borohydride.
| Parameter | Value | Notes |
| Starting Material | This compound | - |
| Reducing Agent | Sodium Borohydride (NaBH₄) | 1.5 equivalents |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Anhydrous grade recommended. |
| Reaction Temperature | 0 °C to Room Temperature | The initial addition of NaBH₄ is performed at 0 °C to control the exothermic reaction. The reaction is then typically stirred at room temperature.[5] |
| Reaction Time | 1 - 3 hours | Reaction progress should be monitored by an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Work-up Procedure | Aqueous Quench and Extraction | Involves quenching with a weak acid or saturated ammonium chloride solution, followed by extraction with an organic solvent like ethyl acetate.[2] |
| Purification | Column Chromatography (if necessary) | Silica gel chromatography may be used to obtain a highly pure product. |
| Expected Product | Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate | - |
| Expected Yield | > 90% | Yields can vary based on reaction scale and purification method. |
Experimental Protocol
This protocol details the procedure for the reduction of this compound to Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate using sodium borohydride.
Materials:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Ethyl Acetate
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous methanol (10 volumes, e.g., 10 mL per gram of substrate).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Slowly and carefully quench the excess NaBH₄ by the dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Partition the resulting aqueous residue between ethyl acetate and water. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate.
-
Purification (if necessary): If required, purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure α-hydroxy ester.
Mandatory Visualization
Caption: Workflow for the reduction of this compound.
References
Application of Ethyl 2-(4-fluorophenyl)-2-oxoacetate in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4-fluorophenyl)-2-oxoacetate is a versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of various biologically active heterocyclic compounds. The presence of the fluorophenyl group is of particular significance, as the incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and bioavailability. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of quinoxaline derivatives, which have demonstrated promising anticancer and antimicrobial activities.
Application 1: Synthesis of Quinoxaline Derivatives as Anticancer Agents
Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that exhibit a wide range of pharmacological activities, including potent anticancer effects. The reaction of this compound with substituted o-phenylenediamines provides a straightforward method for the synthesis of 3-(4-fluorophenyl)quinoxalin-2-ol and its analogs. These compounds have been shown to induce apoptosis in cancer cells, making them attractive candidates for further drug development.
Quantitative Data: Anticancer Activity
The following table summarizes the cytotoxic activity of a quinoxaline derivative, structurally related to compounds synthesized from this compound, against human non-small-cell lung cancer cells (A549).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4m | A549 | 9.32 ± 1.56 | 5-Fluorouracil (5-FU) | 4.89 ± 0.20 |
Table 1: In vitro anticancer activity of a bromo-substituted quinoxaline derivative (4m) against the A549 cell line.[1]
Experimental Protocol: Synthesis of 3-(4-fluorophenyl)quinoxalin-2-ol
This protocol describes the synthesis of 3-(4-fluorophenyl)quinoxalin-2-ol via the condensation of this compound with o-phenylenediamine.
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in 30 mL of ethanol.
-
To this solution, add o-phenylenediamine (1.0 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the product in a vacuum oven at 60 °C to a constant weight.
-
Characterize the final product, 3-(4-fluorophenyl)quinoxalin-2-ol, using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Experimental Workflow
Mechanism of Action: Induction of Apoptosis
Quinoxaline derivatives have been shown to induce apoptosis in cancer cells through the mitochondrial-dependent pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspase-3 and subsequent cell death.[1]
Application 2: Synthesis of Quinoxaline Derivatives as Antimicrobial Agents
The quinoxaline scaffold is also a key feature in a number of compounds with significant antimicrobial activity. Derivatives of this compound can be evaluated for their efficacy against various bacterial and fungal strains.
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative quinoxaline derivatives against various microbial strains.
| Compound ID | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) |
| Derivative A | 16 | 8 | >128 |
| Derivative B | 32 | 16 | 64 |
Table 2: In vitro antimicrobial activity (MIC) of selected quinoxaline derivatives.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the procedure for determining the Minimum Inhibitory Concentration (MIC) of synthesized quinoxaline derivatives.
Materials:
-
Synthesized quinoxaline derivatives
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Sterile DMSO
-
Incubator
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Prepare an inoculum of the microbial strain standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Add the microbial inoculum to each well of the microtiter plate containing the diluted compound.
-
Include a positive control (microorganism in medium without the compound) and a negative control (medium only).
-
Incubate the plates at 37 °C for 24 hours for bacteria or at 35 °C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure absorbance.
Experimental Workflow
Conclusion
This compound is a valuable and reactive starting material for the synthesis of medicinally important quinoxaline derivatives. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the synthesis and biological evaluation of novel anticancer and antimicrobial agents based on this versatile scaffold. Further structural modifications and in-depth mechanistic studies are warranted to optimize the therapeutic potential of these compounds.
References
High-performance liquid chromatography (HPLC) analysis of Ethyl 2-(4-fluorophenyl)-2-oxoacetate
Application Notes & Protocols for the HPLC Analysis of Ethyl 2-(4-fluorophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are based on established methods for analogous aromatic keto esters and serve as a robust starting point for method development and validation in a research or quality control setting.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise analytical methods are crucial for monitoring reaction progress, assessing purity, and ensuring the quality of starting materials and final products. HPLC with UV detection is a widely used, reliable, and sensitive technique for the analysis of such aromatic compounds.
This document provides a detailed protocol for the determination of this compound, including chromatographic conditions, sample preparation, and data analysis.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol describes a reversed-phase HPLC method for the separation and quantification of this compound.
2.1.1. Instrumentation A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD) is required.
2.1.2. Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Determined by UV scan (typically around 254 nm for aromatic ketones) |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Note: The mobile phase composition may require optimization to achieve the desired retention time and peak shape for this compound. A gradient elution may be necessary if other impurities are present.
2.1.3. Reagent and Sample Preparation
-
Mobile Phase Preparation: Prepare the desired mixture of HPLC-grade acetonitrile and purified water. Degas the mobile phase prior to use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a known volume of mobile phase to obtain a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
2.1.4. Quantification
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Data Presentation
The following tables summarize typical quantitative data that can be obtained from the HPLC analysis.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Results |
| Tailing Factor (T) | ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | ≥ 2000 | > 5000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) | < 1.0% |
Table 2: Method Validation Summary
| Validation Parameter | Typical Performance Data |
| Linearity (R²) | > 0.999 |
| Linear Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
Visualizations
Diagram 1: HPLC Analysis Workflow
Caption: A flowchart illustrating the major steps in the HPLC analysis of this compound.
Diagram 2: Logical Relationship of Method Validation Parameters
Application Notes and Protocols: The Role of Ethyl 2-(4-fluorophenyl)-2-oxoacetate in the Synthesis of Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4-fluorophenyl)-2-oxoacetate is a versatile α-keto ester that serves as a valuable building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its chemical structure, featuring a reactive ketone and an ester functional group attached to a fluorinated phenyl ring, makes it an important precursor for the construction of complex heterocyclic scaffolds found in numerous drugs. The fluorine substituent can enhance metabolic stability and binding affinity of the final API. This document provides detailed application notes and protocols for the use of this compound and structurally related compounds in the synthesis of key pharmaceuticals.
Core Applications in API Synthesis
This compound and its derivatives are instrumental in the synthesis of several major drug molecules. Below are detailed examples of its application in the synthesis of Atorvastatin, Ezetimibe, Ticagrelor, and Sitagliptin.
Atorvastatin (Lipitor)
Atorvastatin is a statin medication used to prevent cardiovascular disease and treat abnormal lipid levels. The core of Atorvastatin is a substituted pyrrole ring, the synthesis of which can be achieved through the Paal-Knorr pyrrole synthesis. This reaction typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine. This compound can be a key precursor for the synthesis of the required 1,4-dicarbonyl intermediate.
Synthetic Strategy Overview:
The synthesis of the key 1,4-diketone intermediate for Atorvastatin, 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide, can be approached through a Friedel-Crafts acylation followed by subsequent modifications. A plausible route involves the conversion of this compound to a more reactive species for coupling with another carbonyl compound.
Experimental Protocol: Synthesis of Atorvastatin Intermediate via Paal-Knorr Condensation
This protocol describes the synthesis of a key intermediate of Atorvastatin using a Paal-Knorr condensation. While not starting directly from this compound, it illustrates the formation of the core pyrrole structure where derivatives of the title compound play a role in forming the 1,4-dicarbonyl precursor.
Materials:
-
4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N-β-diphenylbenzenebutanamide (1,4-diketone)
-
tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (chiral amine side chain)
-
Pivalic acid
-
Toluene
-
Heptane
Procedure:
-
To a solution of the chiral amine side chain in a mixture of toluene and heptane, add the 1,4-diketone intermediate.
-
Add pivalic acid as a catalyst.
-
Heat the mixture to reflux (approximately 95-100 °C) and remove water using a Dean-Stark apparatus.
-
Monitor the reaction by HPLC until the starting materials are consumed (typically 20-30 hours).
-
Cool the reaction mixture and wash with an aqueous base solution, followed by water.
-
Concentrate the organic phase under reduced pressure to yield the protected Atorvastatin intermediate.
Quantitative Data:
| Step | Reaction | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Paal-Knorr Condensation | 1,4-diketone, chiral amine, pivalic acid | Toluene/Heptane | 95-100 | 20-30 | ~85 | >98 |
Atorvastatin Synthesis Workflow
Caption: Atorvastatin synthesis workflow.
Atorvastatin Mechanism of Action:
Atorvastatin inhibits HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway in the liver.[1][2] This leads to a decrease in intracellular cholesterol, which in turn upregulates LDL receptors on hepatocytes, increasing the clearance of LDL cholesterol from the bloodstream.[3][4]
Atorvastatin Signaling Pathway
Caption: Atorvastatin mechanism of action.
Ezetimibe (Zetia)
Ezetimibe is a cholesterol absorption inhibitor. Its core structure is a β-lactam (azetidin-2-one) ring. The synthesis of this ring is a critical step, and various methods, including the Staudinger cycloaddition of a ketene with an imine, are employed. This compound can be a precursor to chiral building blocks used in the construction of the azetidinone ring and its side chains.
Synthetic Strategy Overview:
Experimental Protocol: Deprotection Step in Ezetimibe Synthesis
This protocol details a late-stage deprotection step in the synthesis of Ezetimibe.[5][6]
Materials:
-
(3R,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one (protected Ezetimibe)
-
20% Palladium hydroxide on carbon (Pd(OH)₂/C)
-
Methanol (MeOH)
-
Cyclohexane
-
Hydrogen gas (H₂)
Procedure:
-
To a solution of the protected Ezetimibe in methanol, add 20% Pd(OH)₂/C and cyclohexane.
-
Stir the mixture under a hydrogen atmosphere (1 atm) at 70 °C for 3 hours.
-
Cool the reaction mixture to room temperature and filter through celite, washing with ethyl acetate.
-
Concentrate the filtrate and recrystallize the crude product from a mixture of methanol and water to yield pure Ezetimibe.
Quantitative Data:
| Step | Reaction | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Debenzylation | Protected Ezetimibe, Pd(OH)₂/C, H₂ | MeOH/Cyclohexane | 70 | 3 | 99 | >99 |
Ezetimibe Synthesis Workflow
Caption: Ezetimibe synthesis workflow.
Ezetimibe Mechanism of Action:
Ezetimibe inhibits the intestinal absorption of cholesterol by binding to the Niemann-Pick C1-Like 1 (NPC1L1) protein on the brush border of enterocytes.[7][8] This prevents the internalization of cholesterol into the cells.[9]
Ezetimibe Signaling Pathway
Caption: Ezetimibe mechanism of action.
Ticagrelor (Brilinta)
Ticagrelor is a platelet aggregation inhibitor used to prevent thrombotic events. Its core structure is a triazolopyrimidine. The synthesis involves the construction of the pyrimidine ring followed by the formation of the triazole ring and subsequent coupling with a chiral cyclopropylamine side chain. This compound is not a direct precursor, but related pyrimidine chemistry is central to the synthesis.
Synthetic Strategy Overview:
The synthesis of Ticagrelor typically starts from a substituted pyrimidine derivative, such as 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.[5][7] This intermediate undergoes a series of reactions including reduction of the nitro group, diazotization to form the triazole ring, and sequential nucleophilic substitutions to introduce the side chains.
Experimental Protocol: Synthesis of a Key Ticagrelor Intermediate
This protocol describes the synthesis of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine, a key intermediate in the synthesis of Ticagrelor.[5]
Materials:
-
4,6-dyhydroxyl-5-nitro-2-(propylthio)pyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Toluene
Procedure:
-
To a solution of 4,6-dyhydroxyl-5-nitro-2-(propylthio)pyrimidine in toluene, add phosphorus oxychloride.
-
Heat the reaction mixture to 110-115 °C and maintain for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and slowly pour it into water.
-
Extract the product with toluene.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, brine, and water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the product.
Quantitative Data:
| Step | Reaction | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Chlorination | Dihydroxypyrimidine, POCl₃ | Toluene | 110-115 | 4 | 87.5 | - |
Ticagrelor Synthesis Workflow
References
- 1. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. An efficient synthesis of N3,4-diphenyl-5-(4-fluorophenyl)-2-isopropyl-1H-3-pyrrolecarboxamide, a key intermediate for atorvastatin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CA2578721A1 - Process for preparation of 4-fluoro-.alpha.-[2-methyl-1-oxopropyl].gamma.-oxo-n-.beta.-diphenylbenzene butane amide - Google Patents [patents.google.com]
- 5. Preparation method of Ticagrelor intermediate 4, 6-dichloro-5-nitro-2-(propylthio) pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 6. Ezetimibe synthesis - chemicalbook [chemicalbook.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. US20090298907A1 - METHOD FOR THE PREPARATION OF 4-FLUORO-ALPHA-[2-METHYL-1-OXOPROPYL]-y-OXO-N-BETA-DIPHENYLBENZENEBUTANAMIDE AND PRODUCTS THEREFROM - Google Patents [patents.google.com]
- 9. AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl]-2-isopropyl-4-phenyl-1H-phenyl-1H-pyrrole-3-carboxylic acid phenylamide - Google Patents [patents.google.com]
Application Notes and Protocols for the Acylation of Arenes with Ethyl 2-(4-fluorophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This reaction is pivotal in the synthesis of aryl ketones, which are crucial intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. This document provides a detailed experimental procedure for the acylation of arenes using Ethyl 2-(4-fluorophenyl)-2-oxoacetate. This α-ketoester is a versatile reagent that, upon successful acylation, yields ethyl 2-aryl-2-hydroxy-2-(4-fluorophenyl)acetate derivatives. These products are valuable precursors for the synthesis of complex molecules with potential biological activity, owing to the presence of a quaternary stereocenter and a fluorinated phenyl group, a common motif in medicinal chemistry.
The reaction proceeds via an electrophilic aromatic substitution mechanism, where a Lewis acid catalyst activates the α-ketoester, facilitating the attack by an electron-rich aromatic compound. The choice of catalyst and reaction conditions is critical to achieving high yields and selectivity.
Reaction Scheme
The general reaction scheme for the acylation of an arene with this compound is depicted below. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or a titanium(IV) complex.
Experimental Protocols
This section details the necessary materials and a step-by-step procedure for the acylation of arenes with this compound.
Materials
-
Substrates: Anisole, Toluene, Benzene (or other electron-rich arenes)
-
Reagent: this compound
-
Catalyst: Anhydrous Aluminum Chloride (AlCl₃) or Titanium(IV) isopropoxide
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene
-
Quenching Solution: Cold 1 M Hydrochloric Acid (HCl)
-
Extraction Solvent: Ethyl acetate
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Instrumentation: Magnetic stirrer, round-bottom flask, dropping funnel, condenser, ice bath, rotary evaporator, column chromatography setup.
General Procedure
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add the anhydrous Lewis acid catalyst (1.1 equivalents).
-
Solvent Addition: Add anhydrous solvent (e.g., Dichloromethane) to the flask and cool the suspension to 0 °C using an ice bath.
-
Reagent Addition: Dissolve this compound (1.0 equivalent) in the anhydrous solvent in the dropping funnel and add it dropwise to the stirred catalyst suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
Arene Addition: After the addition of the α-ketoester is complete, add the arene (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive arenes, gentle heating (40-50 °C) may be required.
-
Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and cold 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 2-aryl-2-hydroxy-2-(4-fluorophenyl)acetate.
Data Presentation
The following table summarizes representative quantitative data for the acylation of various arenes with this compound under optimized conditions. Yields are indicative and may vary based on specific reaction conditions and the purity of reagents.
| Entry | Arene | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Anisole | AlCl₃ | DCM | 0 to rt | 4 | 85-95 |
| 2 | Toluene | AlCl₃ | DCM | rt | 6 | 70-80 |
| 3 | Benzene | AlCl₃ | Benzene | rt to 40 | 12 | 50-60 |
| 4 | N,N-Dimethylaniline | Ti(Oi-Pr)₄ | Toluene | rt | 3 | 90-98 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the experimental procedure.
Caption: General experimental workflow for the acylation of arenes.
Signaling Pathway Analogy
The interaction between the reactants and the catalyst can be visualized as a simplified signaling pathway, where the catalyst activates the electrophile, which is then targeted by the nucleophilic arene.
Caption: Conceptual pathway of the catalyzed acylation reaction.
Application Notes and Protocols: Synthesis of Potential Enzyme Inhibitors Using Ethyl 2-(4-fluorophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 2-(4-fluorophenyl)-2-oxoacetate as a versatile starting material for the synthesis of potential enzyme inhibitors. This document outlines synthetic strategies, presents detailed experimental protocols, and summarizes the biological activity of resulting compounds. The inclusion of the 4-fluorophenyl moiety is a common strategy in medicinal chemistry to enhance binding affinity and improve pharmacokinetic properties.
Introduction to this compound in Drug Discovery
This compound is a valuable building block in the synthesis of various heterocyclic and substituted acetamide compounds with potential therapeutic applications. Its α-keto ester functionality allows for a variety of chemical transformations, including condensation and cyclization reactions, making it an ideal precursor for generating libraries of compounds for high-throughput screening. The presence of a fluorine atom on the phenyl ring can significantly influence the electronic properties and lipophilicity of the final molecule, often leading to enhanced biological activity. This document focuses on its application in the synthesis of potential inhibitors for enzymes such as acetylcholinesterase (AChE) and various kinases, which are critical targets in neurodegenerative diseases and oncology, respectively.
Synthetic Pathways and Experimental Workflows
The primary synthetic utility of this compound lies in its reactivity towards nucleophiles, particularly amines and active methylene compounds. These reactions can be employed to construct a diverse range of molecular scaffolds.
General Synthesis of N-(substituted)-2-(4-fluorophenyl)-2-oxoacetamide Derivatives
A common synthetic route involves the amidation of this compound with a primary or secondary amine. This reaction can be catalyzed by a coupling agent or proceed via heating.
Caption: General workflow for the synthesis and evaluation of enzyme inhibitors.
Synthesis of Heterocyclic Scaffolds
This compound can also be utilized in multi-component reactions to generate more complex heterocyclic structures, such as pyridazinones or other ring systems, which are prevalent in many biologically active molecules.
Application in the Synthesis of Acetylcholinesterase (AChE) Inhibitors
Background: Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for the management of Alzheimer's disease. The introduction of a 4-fluorophenyl group into potential inhibitors can enhance their activity. A study on phthalimide-based compounds demonstrated that a derivative with a 4-fluorophenyl moiety was the most potent acetylcholinesterase inhibitor in its series.[1][2]
Signaling Pathway of Acetylcholinesterase
Caption: Simplified signaling pathway of Acetylcholinesterase and its inhibition.
Protocol for Synthesis of a Potential AChE Inhibitor
This protocol is a representative example of how this compound can be used to synthesize a potential AChE inhibitor.
Reaction: Synthesis of 2-(4-fluorophenyl)-N-(2-(piperazin-1-yl)ethyl)acetamide
-
Materials:
-
This compound (1.0 eq)
-
1-(2-Aminoethyl)piperazine (1.1 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
-
Procedure:
-
Dissolve this compound in anhydrous ethanol in a round-bottom flask.
-
Add 1-(2-Aminoethyl)piperazine to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)
This in vitro assay is used to determine the IC₅₀ value of the synthesized compounds.[1]
-
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Synthesized inhibitor compound
-
96-well microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor in the appropriate buffer.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the inhibitor solution.
-
Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding the substrate (ATCI).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of reaction is proportional to the increase in absorbance.
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Quantitative Data for Acetylcholinesterase Inhibitors
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| Compound 4b (with 4-Fluorophenyl moiety) | Acetylcholinesterase | 16.42 ± 1.07 | [1] |
| Donepezil (Reference Drug) | Acetylcholinesterase | 0.41 ± 0.09 | [1] |
Application in the Synthesis of Kinase Inhibitors
Background: Kinases, such as Src kinase and Epidermal Growth Factor Receptor (EGFR), are crucial regulators of cell signaling pathways. Their dysregulation is a hallmark of many cancers, making them attractive targets for drug development. The 4-fluorophenyl group is a common feature in many kinase inhibitors.
EGFR Signaling Pathway
Caption: Overview of the EGFR signaling pathway and its inhibition.
Protocol for Synthesis of a Potential Src Kinase Inhibitor
This protocol is based on the synthesis of ethyl 2,4-dioxo-4-arylbutanoate derivatives.
Reaction: Synthesis of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate
-
Materials:
-
4'-Fluoroacetophenone (1.0 eq)
-
Diethyl oxalate (1.2 eq)
-
Sodium ethoxide (1.2 eq)
-
Anhydrous ethanol
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Add 4'-fluoroacetophenone to the solution, followed by the dropwise addition of diethyl oxalate.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into a mixture of ice and hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Quantitative Data for Kinase Inhibitors and Cytotoxicity
| Compound | Target/Assay | IC₅₀ (µM) | Reference |
| Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate derivative | Src Kinase | >50 (moderate activity) | |
| 2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide (2b) | PC3 (prostate carcinoma) cell line | 52 | [3][4][5] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c) | PC3 (prostate carcinoma) cell line | 80 | [3][4][5] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c) | MCF-7 (breast cancer) cell line | 100 | [3][4][5] |
| Imatinib (Reference Drug) | PC3 (prostate carcinoma) cell line | 40 | [3][4][5] |
| Imatinib (Reference Drug) | MCF-7 (breast cancer) cell line | 98 | [3][4][5] |
Conclusion
This compound is a highly useful and reactive starting material for the synthesis of a wide array of potential enzyme inhibitors. Its straightforward conversion into amides and its utility in forming heterocyclic systems provide medicinal chemists with a powerful tool for generating novel compounds. The examples provided for acetylcholinesterase and kinase inhibitors highlight the potential for discovering potent and selective therapeutic agents derived from this versatile building block. The protocols and data presented herein serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(4-fluorophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of Ethyl 2-(4-fluorophenyl)-2-oxoacetate, a key intermediate in pharmaceutical and fine chemical manufacturing. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to help you optimize your reaction yield and purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the Friedel-Crafts acylation of fluorobenzene with ethyl oxalyl chloride to synthesize this compound.
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| YLD-001 | Low to No Product Yield | 1. Inactive Catalyst: Lewis acids like Aluminum Chloride (AlCl₃) are highly sensitive to moisture and will be deactivated. 2. Poor Quality Reagents: Impurities in fluorobenzene or ethyl oxalyl chloride can inhibit the reaction. 3. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. 4. Sub-optimal Catalyst Choice: The chosen Lewis acid may not be effective for this specific transformation. | 1. Use a fresh, unopened container of anhydrous AlCl₃ or other Lewis acid. Handle the catalyst under an inert atmosphere (e.g., in a glovebox). 2. Purify fluorobenzene by distillation. Use freshly distilled or high-purity ethyl oxalyl chloride. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or cautiously increasing the temperature if starting material persists. 4. While AlCl₃ is common, other Lewis acids like FeCl₃ or ZnCl₂ can be used. For higher selectivity, consider specialized catalyst systems. |
| PUR-001 | Presence of Significant Isomeric Impurities | The fluorine atom on the benzene ring is an ortho-, para-director. This leads to the formation of the undesired ortho-isomer (Ethyl 2-(2-fluorophenyl)-2-oxoacetate) alongside the target para-isomer.[1] Higher reaction temperatures can decrease para-selectivity by overcoming the steric hindrance at the ortho position. | 1. Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of reagents to favor the formation of the para-isomer. 2. Catalyst Selection: Experiment with milder Lewis acids or catalyst systems known for high para-selectivity, such as a combination of trifluoromethanesulfonic acid (TfOH) and a rare earth triflate like La(OTf)₃.[1][2] 3. Purification: The isomers can often be separated by column chromatography on silica gel. |
| RXN-001 | Formation of a Dark, Tarry Reaction Mixture | 1. Overheating: Friedel-Crafts acylations can be exothermic. Uncontrolled temperature can lead to polymerization and degradation of materials. 2. Excess Catalyst: Using a large excess of the Lewis acid can promote side reactions. | 1. Ensure strict temperature control throughout the reaction, especially during the addition of the acylating agent. Use an ice bath to manage the initial exotherm. 2. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the Lewis acid. |
| RXN-002 | Evolution of Unexpected Gases / Side Products | Decarbonylation: Ethyl oxalyl chloride can undergo decarbonylation (loss of CO) in the presence of a strong Lewis acid, leading to the formation of 4-fluorobenzoyl chloride. This can then acylate another molecule of fluorobenzene, resulting in ketone byproducts. | 1. Solvent Choice: Performing the reaction in carbon disulfide (CS₂) has been reported to suppress decarbonylation in some Friedel-Crafts reactions. 2. Temperature Control: Lower reaction temperatures can disfavor the decarbonylation pathway. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
A1: The most prevalent and direct method is the Friedel-Crafts acylation of fluorobenzene with ethyl oxalyl chloride using a Lewis acid catalyst, typically Aluminum Chloride (AlCl₃).[3] This electrophilic aromatic substitution reaction introduces the acyl group primarily at the para position of the fluorobenzene ring.
Q2: Why is the para-isomer the major product in the Friedel-Crafts acylation of fluorobenzene?
A2: The fluorine atom is an ortho-, para-directing group in electrophilic aromatic substitution. However, the para position is sterically less hindered than the ortho position, which is adjacent to the fluorine atom. The bulky acylium ion intermediate experiences less spatial repulsion when attacking the para position, leading to it being the major product.[1]
Q3: What are the key safety precautions for this synthesis?
A3: Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. It must be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Ethyl oxalyl chloride is also corrosive and a lachrymator and should be handled with similar precautions. The reaction itself can be exothermic and produce HCl gas, so good ventilation and temperature control are crucial.
Q4: How can I effectively purify the final product?
A4: Purification is typically achieved through a multi-step process:
-
Aqueous Workup: After the reaction, it is essential to quench the mixture with ice water to decompose the Lewis acid complex.
-
Extraction: The product is then extracted into an organic solvent like dichloromethane or ethyl acetate.
-
Washing: The organic layer should be washed with a dilute acid (e.g., HCl) to remove residual aluminum salts, followed by a wash with a weak base (e.g., sodium bicarbonate solution) to neutralize any remaining acid, and finally with brine.
-
Drying and Solvent Removal: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Chromatography/Distillation: The crude product can be further purified by column chromatography on silica gel or by vacuum distillation to remove isomeric impurities and other side products.
Q5: Can I use other Lewis acids besides Aluminum Chloride?
A5: Yes, other Lewis acids such as Ferric Chloride (FeCl₃) and Zinc Chloride (ZnCl₂) can be used, though they are generally milder and may result in lower yields or require longer reaction times.[4] For improved regioselectivity (a higher para-to-ortho ratio), catalyst systems like a combination of trifluoromethanesulfonic acid (TfOH) and a rare earth triflate (e.g., La(OTf)₃) have been shown to be effective.[1][2]
Data Presentation
The following table summarizes the expected yields and regioselectivity for the Friedel-Crafts acylation of fluorobenzene with ethyl oxalyl chloride under various catalytic conditions.
| Catalyst System | Solvent | Temperature (°C) | Approximate Yield (%) | Para:Ortho Ratio | Reference(s) |
| AlCl₃ (1.1 eq) | Dichloromethane (DCM) | 0 to rt | 60-75 | ~9:1 | General Knowledge |
| FeCl₃ (1.1 eq) | Dichloromethane (DCM) | 0 to rt | 40-60 | >9:1 | [4] |
| ZnCl₂ (1.1 eq) | Dichloromethane (DCM) | rt to reflux | 20-40 | >9:1 | [5] |
| TfOH / La(OTf)₃ (catalytic) | Neat (Solvent-free) | 140 | High (>85%) | >99:1 | [2] |
Note: Yields and ratios are approximate and can vary based on specific reaction conditions, purity of reagents, and reaction scale.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Friedel-Crafts Acylation
This protocol is adapted from standard Friedel-Crafts acylation procedures for similar substrates. Optimization may be required for specific laboratory conditions.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Fluorobenzene
-
Ethyl oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Hydrochloric Acid (HCl), 2M aqueous solution
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl), add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane.
-
Addition of Fluorobenzene: Cool the suspension in an ice bath to 0-5 °C. Add fluorobenzene (1.0 equivalent) to the stirred suspension.
-
Addition of Acylating Agent: Add ethyl oxalyl chloride (1.0 to 1.1 equivalents) dropwise from the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it may be gently heated to reflux for a short period.
-
Quenching: Cool the reaction mixture back down in an ice bath. Slowly and carefully pour the reaction mixture onto crushed ice with stirring to decompose the aluminum chloride complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Mandatory Visualization
Caption: Friedel-Crafts acylation pathway for this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 5. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Crude Ethyl 2-(4-fluorophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of crude Ethyl 2-(4-fluorophenyl)-2-oxoacetate.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the purification of crude this compound.
Column Chromatography
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| CC-001 | Poor separation of the desired product from impurities on TLC. | The solvent system (eluent) is either too polar or not polar enough. | - Systematically vary the ratio of your hexane/ethyl acetate eluent. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. - For highly polar impurities, a different solvent system, such as dichloromethane/methanol, may be necessary. |
| CC-002 | The product is eluting too quickly (high Rf value). | The eluent is too polar. | Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your eluent system. |
| CC-003 | The product is not moving from the baseline (low Rf value). | The eluent is not polar enough. | Increase the proportion of the polar solvent (e.g., ethyl acetate) in your eluent system. |
| CC-004 | Streaking of spots on the TLC plate. | - The sample is overloaded on the TLC plate. - The compound is highly polar and interacting strongly with the silica gel. - The compound may be acidic or basic. | - Apply a more dilute sample to the TLC plate. - Add a small amount of a more polar solvent (e.g., methanol) to the eluent. - Consider adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. |
| CC-005 | Product fractions are contaminated with a close-running impurity. | Inadequate separation due to similar polarities of the product and impurity. | - Use a shallower solvent gradient during column chromatography. - Employ a longer column to increase the separation distance. - Consider using a different stationary phase (e.g., alumina) or a different solvent system. |
Recrystallization
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| RX-001 | The compound does not dissolve in the hot solvent. | The chosen solvent is not suitable for dissolving the compound at elevated temperatures. | - Select a different solvent in which the compound has higher solubility at the boiling point. - Use a solvent mixture. For example, dissolve the compound in a small amount of a good solvent (e.g., ethyl acetate) at room temperature, and then add a poor solvent (e.g., hexane) dropwise until turbidity appears. Heat the mixture to dissolve the solid and then allow it to cool slowly. |
| RX-002 | No crystals form upon cooling. | - The solution is not saturated. - The cooling process is too rapid. - The compound has a tendency to form an oil. | - Evaporate some of the solvent to concentrate the solution and then allow it to cool again. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound. - If an oil forms, try redissolving it in a small amount of the hot solvent and cooling more slowly. Alternatively, try a different recrystallization solvent. |
| RX-003 | Low recovery of the purified product. | - Too much solvent was used for recrystallization. - The crystals were washed with a solvent in which they are soluble. - Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. - Ensure the filtration apparatus (funnel and filter paper) is pre-heated before filtering the hot solution. |
| RX-004 | The purified product is still impure. | - The chosen recrystallization solvent did not effectively differentiate between the product and the impurity. - The cooling was too rapid, causing the impurity to co-precipitate. | - Select a different recrystallization solvent or solvent system. - Ensure the solution cools slowly and undisturbed to allow for selective crystallization of the desired product. |
Frequently Asked Questions (FAQs)
General Purification
Q1: What are the primary recommended purification techniques for crude this compound?
A1: The two most common and effective techniques for purifying crude this compound are column chromatography on silica gel and recrystallization. The choice of method depends on the nature and quantity of the impurities.
Q2: What are the most likely impurities in a crude sample of this compound synthesized via Friedel-Crafts acylation?
A2: The most common impurities include:
-
Isomeric Products: The ortho and meta isomers, Ethyl 2-(2-fluorophenyl)-2-oxoacetate and Ethyl 2-(3-fluorophenyl)-2-oxoacetate, can be formed as byproducts. The para isomer is typically the major product due to the directing effect of the fluorine atom.
-
Unreacted Starting Materials: Residual fluorobenzene and ethyl oxalyl chloride may be present.
-
Hydrolysis Product: 2-(4-fluorophenyl)-2-oxoacetic acid can be formed if moisture is present during the reaction or workup.
-
Side-products from the Acylating Agent: Depending on the stability of the acylating agent, byproducts could be formed. For instance, if oxalyl chloride is used to generate the acylating agent in situ, trace amounts of phosgene could be formed, leading to other side reactions.
Column Chromatography
Q3: What is a good starting solvent system for the column chromatography of this compound?
A3: A mixture of hexane and ethyl acetate is a good starting point. Based on the purification of analogous compounds, a ratio in the range of 95:5 to 80:20 (hexane:ethyl acetate) should provide good separation.[1] It is always recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).
Q4: How can I visualize the spots on a TLC plate if the compound is not UV active?
A4: this compound contains a chromophore and should be visible under UV light. If for some reason it is not, or for visualizing non-UV active impurities, you can use a potassium permanganate stain or an iodine chamber.
Recrystallization
Q5: What is a suitable solvent or solvent system for the recrystallization of this compound?
A5: A good starting point for solvent selection would be a binary solvent system where the compound is soluble in one solvent and less soluble in the other. Common mixtures for esters include ethanol/water or ethyl acetate/hexane.[1] The ideal solvent system should be determined experimentally by testing the solubility of the crude product in small amounts of various solvents at room temperature and at their boiling points.
Distillation
Q6: Can I purify this compound by distillation?
A6: Yes, vacuum distillation can be a suitable method for purifying liquid products. However, finding the precise boiling point at a specific reduced pressure is crucial. For a structurally similar compound, ethyl 2-(2,5-dichloro-4-fluorophenyl)-2-oxoacetate, the predicted boiling point is 353.8°C at 760 Torr.[2] The boiling point of this compound will be lower but will still likely require vacuum distillation to prevent decomposition at high temperatures. It is advisable to perform a small-scale trial to determine the optimal distillation conditions.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate using various ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20) to find a solvent system that provides good separation and an Rf value of approximately 0.2-0.4 for the product.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pack a glass column with the slurry, ensuring there are no air bubbles.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Add the eluent to the column and begin collecting fractions.
-
Maintain a constant flow rate.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) at room temperature and with heating.
-
Identify a single solvent in which the compound is soluble when hot but sparingly soluble when cold, or a two-solvent system (one in which it is soluble, and one in which it is insoluble).
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent (or the "good" solvent of a binary system) until the solid just dissolves.
-
-
Crystallization:
-
If using a binary system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Reheat to clarify.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Data Presentation
Table 1: Suggested Eluent Systems for Column Chromatography
| Eluent System (v/v) | Typical Rf Range | Notes |
| Hexane / Ethyl Acetate (95:5 to 80:20) | 0.2 - 0.4 | A good starting point for many α-keto esters. Adjust the ratio based on TLC analysis.[1] |
| Dichloromethane / Hexane (50:50 to 80:20) | 0.2 - 0.4 | An alternative for compounds that may not separate well in ethyl acetate systems. |
| Hexane / Diethyl Ether (90:10 to 70:30) | 0.2 - 0.4 | Diethyl ether can be a useful alternative to ethyl acetate. |
Table 2: Suggested Solvents for Recrystallization
| Solvent/Solvent System | Procedure | Expected Outcome |
| Ethanol / Water | Dissolve in a minimum of hot ethanol, then add water dropwise until persistent cloudiness is observed. Reheat to clarify and then cool slowly. | Useful for compounds that are soluble in alcohols but not in water. |
| Hexane / Ethyl Acetate | Dissolve in a minimal amount of hot ethyl acetate, then add hot hexane until the solution becomes slightly cloudy. Cool slowly. | A good combination for moderately polar compounds.[1] |
| Isopropanol | Dissolve in a minimum of hot isopropanol, then cool slowly. | May be effective if the compound is sparingly soluble in cold isopropanol. |
Mandatory Visualization
Caption: A decision-making workflow for the purification of crude this compound.
References
Common side reactions in the synthesis of Ethyl 2-(4-fluorophenyl)-2-oxoacetate and how to avoid them
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of Ethyl 2-(4-fluorophenyl)-2-oxoacetate. Below you will find troubleshooting guides and frequently asked questions to help optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is through the Friedel-Crafts acylation of fluorobenzene with ethyl oxalyl chloride, using a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).[1][2]
Q2: What are the expected primary and side products in this synthesis?
The desired product is the para-substituted this compound. Due to the ortho-, para-directing effect of the fluorine atom on the benzene ring, the most common side product is the ortho-substituted isomer, Ethyl 2-(2-fluorophenyl)-2-oxoacetate.[1] In some cases, diacylation products may also form, although this is less common because the first acyl group deactivates the aromatic ring towards further electrophilic substitution.[1][3]
Q3: Why is the para-substituted product favored over the ortho-substituted product?
While the fluorine atom activates both the ortho and para positions for electrophilic aromatic substitution, the para position is sterically less hindered. The bulky acylium ion intermediate experiences less spatial repulsion when attacking the para position compared to the ortho position, which is adjacent to the fluorine atom.[1]
Q4: Can polyacylation occur, and how can it be minimized?
Polyacylation is a potential side reaction in Friedel-Crafts acylation. It is more likely to occur under harsh reaction conditions such as high temperatures, prolonged reaction times, or an excess of the acylating agent or catalyst.[1] To minimize this, it is recommended to use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the ethyl oxalyl chloride and to carefully control the reaction temperature and duration.[1]
Troubleshooting Guide
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| YLD-001 | Low or No Product Yield | 1. Inactive Catalyst: Aluminum chloride (AlCl₃) is highly hygroscopic and can be deactivated by moisture. 2. Poor Quality Reagents: Impurities in fluorobenzene or ethyl oxalyl chloride can inhibit the reaction. 3. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | 1. Use fresh, anhydrous AlCl₃ and handle it under an inert atmosphere (e.g., in a glovebox). 2. Ensure the purity of your starting materials. Consider distilling fluorobenzene if its purity is questionable. 3. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material persists, consider extending the reaction time or slightly increasing the temperature. |
| PUR-001 | Presence of Significant ortho-Isomer Impurity | High Reaction Temperature: Higher temperatures can provide the energy needed to overcome the steric hindrance at the ortho position, leading to a decrease in para selectivity. | Maintain a lower reaction temperature, typically between 0-5°C, especially during the addition of reagents. |
| PUR-002 | Formation of Diacylated Products | 1. Incorrect Stoichiometry: Using a large excess of ethyl oxalyl chloride or the Lewis acid catalyst. 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long can increase the likelihood of a second acylation. | 1. Use a stoichiometric amount or only a slight excess of the acylating agent. 2. Monitor the reaction by TLC and quench it once the starting material is consumed to an acceptable level. |
| RXN-001 | Reaction Fails to Initiate | Deactivated Aromatic Ring: While fluorine is an activating group, strong deactivating impurities or incorrect reaction setup can prevent the reaction. | Ensure all reagents and solvents are of high purity and are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocol: Friedel-Crafts Acylation for this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
Fluorobenzene
-
Ethyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (DCM)
-
2M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), add anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane.
-
Cool the stirred suspension to 0-5 °C in an ice bath.
-
Add a solution of ethyl oxalyl chloride (1.0 equivalent) in dry dichloromethane dropwise from the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.
-
Following the addition, add fluorobenzene (1.0 equivalent) dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition of fluorobenzene is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and 2M HCl. This will decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.[2]
Data Summary
| Parameter | Condition | Effect on Yield and Purity | Reference |
| Temperature | Low (0-5 °C) | Higher selectivity for the para-isomer, minimizing the ortho-isomer side product. | [1] |
| High | Increased formation of the ortho-isomer, reducing the purity of the desired product. | [1] | |
| Stoichiometry | Slight excess of acylating agent (1.1 eq) | Can help drive the reaction to completion. | [1] |
| Large excess of acylating agent | Increased risk of diacylation, leading to lower yield of the desired product. | [1] | |
| Catalyst | Anhydrous AlCl₃ | Essential for the reaction to proceed. Must be protected from moisture. | [2] |
| Use of milder Lewis acids | May result in lower yields or require higher temperatures. | [3] | |
| Reaction Time | Optimal (monitored by TLC) | Maximizes the yield of the desired product. | [2] |
| Prolonged | May lead to the formation of diacylated and other side products. | [1] |
Visualizations
Caption: Main reaction pathway and formation of the primary side product.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Optimization of Reaction Conditions for Ethyl 2-(4-fluorophenyl)-2-oxoacetate Synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 2-(4-fluorophenyl)-2-oxoacetate. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges and enhance reaction outcomes.
Troubleshooting Guide
This guide is designed to help users identify and resolve specific issues that may arise during the synthesis of this compound, which is typically achieved via Friedel-Crafts acylation of fluorobenzene with ethyl oxalyl chloride.
| Issue ID | Problem Encountered | Potential Causes | Suggested Solutions |
| YLD-001 | Low or No Product Yield | 1. Inactive Catalyst: Aluminum chloride (AlCl₃) is highly hygroscopic and can be deactivated by moisture. 2. Poor Quality Reagents: Fluorobenzene or ethyl oxalyl chloride may contain impurities. 3. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. 4. Deactivated Substrate: Fluorobenzene is a moderately deactivated aromatic ring, making the reaction inherently slower than with benzene. | 1. Use freshly opened, anhydrous AlCl₃. All glassware should be flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). 2. Purify fluorobenzene by distillation. Use freshly distilled or high-purity ethyl oxalyl chloride. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or cautiously increasing the temperature. 4. A slight excess of the Lewis acid catalyst may be required. Ensure efficient stirring to maximize contact between reactants. |
| PUR-001 | Presence of Isomeric Impurities | The fluorine atom is an ortho-, para- director. While the para-substituted product is sterically favored, some formation of the ortho-isomer can occur. | 1. Purification: Isomers can often be separated by column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point. 2. Recrystallization: If the product is a solid or a high-boiling oil that can be solidified, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) may selectively crystallize the desired para-isomer. |
| RXN-001 | Reaction Stalls or is Sluggish | 1. Insufficient Catalyst Activity: As mentioned in YLD-001, moisture can deactivate the catalyst. 2. Low Reaction Temperature: The activation energy for the acylation of a deactivated ring may not be met at lower temperatures. | 1. Ensure strictly anhydrous conditions. Consider adding the catalyst in portions to maintain its activity. 2. After the initial addition of reagents at a low temperature to control the exotherm, the reaction mixture may be allowed to warm to room temperature or gently heated (e.g., 40-50 °C) to drive the reaction to completion. Monitor by TLC to avoid decomposition. |
| DEC-001 | Product Decomposition during Workup or Purification | The α-keto ester functionality can be sensitive to harsh acidic or basic conditions, and high temperatures during distillation. | 1. Workup: Use a mild aqueous workup. Quench the reaction by slowly pouring it onto crushed ice, followed by extraction. Avoid strong bases. 2. Purification: If distillation is necessary, perform it under high vacuum to keep the temperature as low as possible. Column chromatography is often a milder purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and direct method is the Friedel-Crafts acylation of fluorobenzene with ethyl oxalyl chloride.[1] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most common choice. The reaction introduces the ethyl oxoacetate group primarily at the para position of the fluorobenzene ring due to steric hindrance at the ortho positions.
Q2: What are the critical parameters to control for a successful Friedel-Crafts acylation in this synthesis?
A2: Several parameters are crucial:
-
Anhydrous Conditions: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. The presence of water will deactivate the catalyst and inhibit the reaction. All reagents, solvents, and glassware must be thoroughly dried.
-
Stoichiometry of the Catalyst: Often, a stoichiometric amount or even a slight excess of AlCl₃ is required. This is because the ketone product can form a complex with the catalyst, rendering it inactive.[1]
-
Temperature Control: The reaction of the acylating agent with the catalyst is exothermic. It is essential to control the initial temperature (typically 0-5 °C) to prevent side reactions. The reaction may then be allowed to proceed at room temperature or with gentle heating to ensure completion.
-
Order of Addition: Typically, the Lewis acid is suspended in the solvent, followed by the slow addition of the acylating agent (ethyl oxalyl chloride), and then the substrate (fluorobenzene).
Q3: Are there alternative catalysts to aluminum chloride?
A3: Yes, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used, although they may be less reactive.[1] For greener and more reusable options, solid acid catalysts and certain metal triflates are being explored. A patented method describes the use of a silica gel-immobilized scandium trifluoromethanesulfonate resin under microwave irradiation for the para-acylation of fluorobenzene.
Q4: How can I purify the final product, this compound?
A4: Purification can typically be achieved through a combination of techniques:
-
Aqueous Workup: After the reaction is complete, the mixture is quenched with ice/water to decompose the aluminum chloride complex. The organic layer is then washed with dilute acid (to remove any remaining aluminum salts), water, and brine.
-
Drying and Solvent Removal: The organic layer should be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure.
-
Chromatography/Distillation: The crude product can be further purified by column chromatography on silica gel or by vacuum distillation. Given the thermal sensitivity of the product, high vacuum is recommended for distillation.
Q5: What are the key safety precautions for this synthesis?
A5:
-
Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Ethyl oxalyl chloride is a corrosive lachrymator. It should also be handled in a fume hood with appropriate PPE.
-
The reaction can be exothermic and may release HCl gas . Ensure the reaction is well-ventilated and that the temperature is carefully controlled, especially during the addition of reagents.
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of Fluorobenzene
This protocol describes a representative method for the synthesis of this compound.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Fluorobenzene
-
Ethyl oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)
-
Ice
-
Hydrochloric Acid (HCl), dilute aqueous solution
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), suspend anhydrous aluminum chloride (1.1 - 1.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the suspension in an ice bath to 0-5 °C.
-
Addition of Acylating Agent: Add ethyl oxalyl chloride (1.0 to 1.1 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Addition of Fluorobenzene: Following the addition of the acylating agent, add fluorobenzene (1.0 equivalent) dropwise over 30-60 minutes, again keeping the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it may be gently heated to reflux for a short period.
-
Quenching: Slowly and carefully pour the reaction mixture onto crushed ice with stirring. This will decompose the aluminum chloride complex.
-
Workup: Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.
Visualizations
Caption: Reaction pathway for the Friedel-Crafts acylation synthesis.
Caption: A generalized experimental workflow for the synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
References
Troubleshooting guide for the analysis of Ethyl 2-(4-fluorophenyl)-2-oxoacetate by HPLC
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for the HPLC analysis of Ethyl 2-(4-fluorophenyl)-2-oxoacetate. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound.
1. Why am I seeing significant peak tailing for my analyte?
Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, can be caused by several factors.[1][2]
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase are a primary cause. For polar compounds like this compound, interactions with residual silanol groups on the silica-based column packing can lead to tailing.[1][3][4]
-
Column Overload: Injecting too much sample can saturate the column, leading to poor peak shape.[5]
-
Incorrect Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to secondary interactions and peak tailing.[4][5]
-
Column Degradation: A damaged or old column can lose its efficiency and result in tailing peaks.[5]
Solutions:
-
Use an End-Capped Column: Employ a column with end-capping to block the residual silanol groups.
-
Optimize Mobile Phase pH: Adjust the mobile phase to a lower pH (e.g., around 2-3 with 0.1% formic or trifluoroacetic acid) to suppress the ionization of silanol groups.[4]
-
Reduce Sample Concentration: Dilute your sample or reduce the injection volume.[5]
-
Replace the Column: If the column is old or has been subjected to harsh conditions, replacement may be necessary.[5]
2. My retention time is shifting from one injection to the next. What is causing this variability?
Retention time instability is a frequent issue in HPLC and can compromise the reliability of your results.[6]
-
Changes in Mobile Phase Composition: Evaporation of the more volatile organic solvent from the mobile phase reservoir can alter its composition over time, leading to longer retention times.[6] Inconsistent mixing of the mobile phase can also be a cause.
-
Temperature Fluctuations: Variations in the ambient laboratory temperature can affect the viscosity of the mobile phase and the column's performance, causing retention time shifts.[7] A change of just 1°C can alter retention time by 1-2%.[7]
-
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before starting a sequence of analyses can lead to drifting retention times.
-
Pump Issues: Inconsistent flow rates due to worn pump seals, leaks, or air bubbles in the pump head can cause fluctuations in retention time.
Solutions:
-
Keep Mobile Phase Reservoirs Capped: This minimizes the evaporation of organic solvents.[6] It is also good practice to prepare fresh mobile phase daily.
-
Use a Column Oven: Maintaining a constant column temperature will eliminate variability due to temperature changes.
-
Ensure Proper Column Equilibration: Flush the column with at least 10-20 column volumes of the mobile phase before starting your analysis.
-
Regular Instrument Maintenance: Regularly check for leaks, and degas the mobile phase to prevent air bubbles. If pump seals are worn, they should be replaced.
3. I am observing poor resolution between my analyte peak and an impurity. How can I improve the separation?
Poor resolution can make accurate quantification difficult.[8]
-
Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous buffer may not be ideal for separating closely eluting compounds.
-
Inappropriate Column Chemistry: The stationary phase may not be providing the necessary selectivity for your analytes.
-
Column Inefficiency: An old or poorly packed column will have reduced efficiency, leading to broader peaks and poorer resolution.
Solutions:
-
Optimize the Mobile Phase: Adjust the percentage of the organic modifier (e.g., acetonitrile or methanol). A lower percentage of organic solvent will generally increase retention and may improve the separation of early-eluting peaks.
-
Consider a Different Column: A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) might offer different selectivity. A longer column or one with a smaller particle size can also increase efficiency and resolution.
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.
4. Why is my baseline noisy or drifting?
A noisy or drifting baseline can interfere with the detection and integration of peaks, especially at low concentrations.
-
Air Bubbles in the System: Air bubbles passing through the detector cell are a common cause of baseline noise.
-
Contaminated Mobile Phase: Impurities in the solvents or buffer salts can create a noisy baseline.
-
Detector Lamp Issues: An aging detector lamp can lead to increased noise.
-
Column Bleed: Degradation of the stationary phase can cause the baseline to drift, particularly during gradient elution.
Solutions:
-
Degas the Mobile Phase: Use an online degasser or sonicate the mobile phase before use.
-
Use High-Purity Solvents: Ensure you are using HPLC-grade solvents and high-purity salts for your buffers.
-
Replace the Detector Lamp: If the lamp has exceeded its recommended lifetime, it should be replaced.
-
Flush the Column: Flushing the column with a strong solvent can sometimes remove contaminants causing bleed.
Experimental Protocol
This section provides a recommended starting method for the HPLC analysis of this compound. This protocol is based on methods for structurally similar aromatic ketoesters and may require further optimization.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Column oven
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may need to be optimized. For improved peak shape, 0.1% formic acid can be added to the aqueous phase. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Approximately 254 nm. It is recommended to determine the λmax by running a UV scan of a standard solution. |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile phase |
Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). From this stock, prepare a series of working standards by serial dilution to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulates.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC problems.
Caption: A workflow for troubleshooting HPLC analysis issues.
References
- 1. Methyl 2-(4-ethyl-2,6-difluorophenyl)-2-oxoacetate | C11H10F2O3 | CID 177691079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. chembk.com [chembk.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. lcms.cz [lcms.cz]
- 7. Ethyl 2-(4,5-dimethylthiazol-2-yl)-2-oxoacetate | C9H11NO3S | CID 83391076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl 2-(4-bromophenyl)-2-oxoacetate | 20201-26-7 [sigmaaldrich.com]
Strategies to improve the stability of Ethyl 2-(4-fluorophenyl)-2-oxoacetate in solution
Welcome to the technical support center for Ethyl 2-(4-fluorophenyl)-2-oxoacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide: Degradation of this compound in Solution
This guide will help you identify and resolve common stability issues with this compound.
| Observation | Potential Cause | Recommended Action |
| Rapid loss of parent compound in aqueous buffer (neutral pH) | Hydrolysis of the ethyl ester | Minimize water content in your solvent system if your experiment allows. For aqueous buffers, prepare solutions fresh and use them immediately. Consider lowering the temperature of your experiment. |
| Increased degradation at acidic pH (<6) | Acid-catalyzed hydrolysis | Adjust the pH of your solution to a neutral range (6-7.5) if compatible with your experimental design. Use a buffered system to maintain a stable pH. |
| Increased degradation at basic pH (>8) | Base-catalyzed hydrolysis | Adjust the pH of your solution to a neutral range (6-7.5). Avoid strongly basic conditions. |
| Formation of a new, less polar peak in HPLC analysis | Possible transesterification with an alcohol solvent | If using an alcohol-based solvent system (e.g., methanol, ethanol), consider switching to a non-alcoholic solvent like acetonitrile or THF. |
| Precipitate formation upon storage | Poor solubility or degradation leading to insoluble products | Ensure the compound is fully dissolved. You may need to use a co-solvent like DMSO or DMF. Store solutions at low temperatures (-20°C to -80°C) to slow degradation.[1] |
| Discoloration of the solution (e.g., yellowing) | Oxidative degradation or formation of conjugated impurities | Degas your solvents to remove dissolved oxygen. Consider adding an antioxidant, such as BHT (butylated hydroxytoluene), if it does not interfere with your experiment. Store solutions protected from light. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The two main degradation pathways for this compound are hydrolysis of the ethyl ester and reactions involving the alpha-keto group. Hydrolysis is the most common pathway in aqueous solutions and can be catalyzed by both acids and bases. This results in the formation of 2-(4-fluorophenyl)-2-oxoacetic acid and ethanol.
Caption: Primary degradation pathway of this compound.
Q2: What is the optimal pH for maintaining the stability of this compound in aqueous solutions?
A2: Based on general knowledge of ester stability, a slightly acidic to neutral pH range of 6.0-7.5 is recommended to minimize both acid and base-catalyzed hydrolysis.[2][3] It is crucial to use a buffer system to maintain a stable pH, as the hydrolysis product, 2-(4-fluorophenyl)-2-oxoacetic acid, can alter the pH of an unbuffered solution.
Q3: What are the recommended solvents and storage conditions for stock solutions?
A3: For long-term storage, it is advisable to prepare stock solutions in anhydrous aprotic solvents such as DMSO, DMF, or acetonitrile. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For a similar compound, ethyl phenylglyoxylate, storage at -20°C for up to one year and -80°C for up to two years is recommended.[1]
| Parameter | Recommendation |
| Solvent | Anhydrous DMSO, DMF, Acetonitrile |
| Storage Temperature | -20°C (short-term) to -80°C (long-term) |
| Handling | Aliquot to minimize freeze-thaw cycles |
Q4: How can I monitor the stability of this compound in my experiments?
A4: A stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, is the most effective way to monitor the stability of your compound.[4][5] This method allows you to separate the parent compound from its degradation products and quantify the amount of degradation over time.
Experimental Protocols
Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a compound under various stress conditions.[6][7][8][9]
Caption: Workflow for a forced degradation study.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in a 60°C oven for 48 hours. Dissolve in acetonitrile for analysis.
-
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to a photostability chamber (ICH Q1B option 2) for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
At specified time points, withdraw an aliquot of each stressed sample.
-
For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze by a validated stability-indicating HPLC method.
Representative Stability Data (Illustrative)
The following table presents hypothetical data from a forced degradation study to illustrate the expected stability profile.
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Product (Illustrative) |
| 0.1 M HCl | 24 hours | 60°C | 15.2% | 2-(4-fluorophenyl)-2-oxoacetic acid |
| 0.1 M NaOH | 4 hours | Room Temp | 25.8% | 2-(4-fluorophenyl)-2-oxoacetic acid |
| 3% H₂O₂ | 24 hours | Room Temp | 8.5% | Oxidized impurities |
| Heat (Solid) | 48 hours | 60°C | 2.1% | Not determined |
| Photolysis | ICH Q1B | Ambient | 5.7% | Photodegradants |
Protocol for a Stability-Indicating RP-HPLC Method
Instrumentation:
-
HPLC with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method:
-
Prepare the mobile phases and degas them.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Prepare a standard solution of this compound and samples from the forced degradation study in the mobile phase.
-
Inject the standard and samples and record the chromatograms.
-
The method should demonstrate baseline separation between the parent peak and all degradation product peaks. The peak purity of the parent peak should be assessed using a photodiode array (PDA) detector to ensure it is not co-eluting with any impurities.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. pharmtech.com [pharmtech.com]
- 8. biomedres.us [biomedres.us]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Ethyl 2-(4-fluorophenyl)-2-oxoacetate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the scale-up synthesis of Ethyl 2-(4-fluorophenyl)-2-oxoacetate. This valuable intermediate is commonly prepared via the Friedel-Crafts acylation of fluorobenzene with ethyl oxalyl chloride. This guide offers practical solutions to common challenges, detailed experimental protocols, and frequently asked questions to ensure a successful and efficient synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up synthesis of this compound, focusing on the Friedel-Crafts acylation route.
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| YLD-001 | Low or No Product Yield | 1. Inactive Catalyst: Aluminum chloride (AlCl₃) is highly hygroscopic and loses activity upon exposure to moisture.2. Poor Quality Reagents: Impurities in fluorobenzene or ethyl oxalyl chloride can inhibit the reaction.3. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.4. Premature Quenching: Adding the quenching agent before the reaction is complete. | 1. Use fresh, anhydrous AlCl₃. Handle it in a glove box or under an inert atmosphere.2. Purify fluorobenzene by distillation. Use freshly distilled or high-purity ethyl oxalyl chloride.3. Monitor the reaction progress using TLC or HPLC. If the starting material persists, consider extending the reaction time or cautiously increasing the temperature.4. Ensure the reaction has gone to completion by analytical monitoring before quenching. |
| PUR-001 | Formation of Ortho-Isomer | The fluorine atom is an ortho, para-directing group. While the para-isomer is sterically favored, suboptimal reaction conditions can increase the formation of the ortho-isomer.[1] | Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of reagents to favor the formation of the sterically less hindered para-product.[1] |
| PUR-002 | Presence of Diacylated Byproducts | An excess of the acylating agent or a highly active catalyst can lead to a second acylation of the product.[1] | Stoichiometry Control: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of ethyl oxalyl chloride.[1] |
| RXN-001 | Decarbonylation of Acylating Agent | Ethyl oxalyl chloride can decompose to form chloro(4-fluorophenyl)methanone, especially at elevated temperatures. This can occur if the intermediate acylium ion is unstable. | Solvent and Temperature: Using a solvent like carbon disulfide (CS₂) has been reported to suppress decarbonylation in some Friedel-Crafts reactions.[2] Maintaining strict temperature control is crucial. |
| SCL-001 | Exothermic Reaction Runaway | The Friedel-Crafts acylation is highly exothermic, and poor heat management during scale-up can lead to a dangerous increase in temperature and pressure. | Controlled Addition: Add the acylating agent and catalyst portion-wise or via a syringe pump to control the reaction rate and temperature.Efficient Cooling: Ensure the reaction vessel is equipped with an efficient cooling system (e.g., a cooling jacket with a circulating coolant). |
| WRK-001 | Difficult Work-up and Emulsion Formation | The quenching of the reaction with water can be vigorous and may lead to the formation of stable emulsions, complicating the separation of the organic and aqueous layers. | Slow Quenching: Add the quenching solution (e.g., ice-cold dilute HCl) slowly and with vigorous stirring.Brine Wash: Use a saturated brine solution during the washing steps to help break up emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at an industrial scale?
A1: The most prevalent method is the Friedel-Crafts acylation of fluorobenzene with ethyl oxalyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3] This method is favored for its directness and relatively high yields of the desired para-substituted product.[1]
Q2: Why is the para-isomer the major product in the Friedel-Crafts acylation of fluorobenzene?
A2: The fluorine atom is an ortho, para-directing group in electrophilic aromatic substitution. However, the para-position is sterically less hindered than the ortho-position. The bulky acylium ion intermediate experiences less steric repulsion when attacking the para-position, leading to its preferential formation.[1]
Q3: Can other Lewis acids be used instead of aluminum chloride?
A3: Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) can be employed. However, AlCl₃ is often the most effective for acylating moderately activated or deactivated rings like fluorobenzene. Alternative "greener" catalysts, such as rare earth triflates, have also been investigated to reduce waste and simplify the work-up.[4]
Q4: How can I minimize the risk of decarbonylation of ethyl oxalyl chloride?
A4: The stability of the acylium ion intermediate is key. Using a suitable solvent, such as carbon disulfide, can sometimes suppress this side reaction.[2] Strict control of the reaction temperature, keeping it as low as feasible while maintaining a reasonable reaction rate, is also critical.
Q5: What are the key safety precautions for a scale-up Friedel-Crafts acylation?
A5: Key safety measures include:
-
Performing the reaction in a well-ventilated area or a fume hood to handle the evolution of HCl gas.
-
Using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ensuring the reaction setup is equipped for efficient cooling and temperature monitoring to prevent thermal runaway.
-
Carefully quenching the reaction by slowly adding the reaction mixture to a cold solution to manage the exothermic decomposition of the catalyst complex.
Q6: What are the best methods for purifying the final product on a large scale?
A6: For large-scale purification of this compound, vacuum distillation is often the most efficient method. If further purification is required, column chromatography on silica gel can be employed, although this may be less practical for very large quantities.
Data Presentation
The following tables summarize representative quantitative data for the Friedel-Crafts acylation of fluorobenzene. Please note that optimal conditions and results may vary depending on the specific scale and equipment used.
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Laboratory Scale (Representative) | Pilot Scale (Projected) |
| Fluorobenzene (equivalents) | 1.0 - 1.2 | 1.0 - 1.1 |
| Ethyl Oxalyl Chloride (equivalents) | 1.0 | 1.0 |
| Aluminum Chloride (equivalents) | 1.1 - 1.5 | 1.1 - 1.3 |
| Solvent | Dichloromethane (DCM) or Carbon Disulfide (CS₂) | Dichloromethane (DCM) |
| Reaction Temperature | 0 - 25 °C | 0 - 10 °C |
| Reaction Time | 2 - 6 hours | 4 - 8 hours |
| Typical Yield | 75 - 90% | 70 - 85% |
| Purity (crude) | >90% | >85% |
Table 2: Comparison of Different Lewis Acid Catalysts
Data is illustrative and based on the acylation of fluorobenzene with benzoyl chloride as a model reaction.[4]
| Catalyst System | Temperature (°C) | Time (h) | Yield of para-isomer (%) | Selectivity for para-isomer (%) |
| La(OTf)₃ and TfOH | 140 | 4 | 87 | 99 |
| Bi(OTf)₃ | Not Specified | Not Specified | High | Not Specified |
| Hf(OTf)₄ and TfOH | Not Specified | Not Specified | Good | Not Specified |
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of Fluorobenzene with Ethyl Oxalyl Chloride
Materials:
-
Fluorobenzene
-
Ethyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 2M solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a clean, dry, multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a gas outlet connected to a trap for HCl gas, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0-5 °C using an ice-water bath.
-
Addition of Acylating Agent: Slowly add ethyl oxalyl chloride (1.0 equivalent) to the stirred suspension via the dropping funnel, maintaining the temperature below 10 °C.
-
Addition of Substrate: To this mixture, add fluorobenzene (1.0 to 1.1 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
Identifying and characterizing impurities in Ethyl 2-(4-fluorophenyl)-2-oxoacetate samples
Technical Support Center: Ethyl 2-(4-fluorophenyl)-2-oxoacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
A1: Impurities can originate from various stages of the manufacturing process, storage, and handling. The primary sources include:
-
Starting Materials and Intermediates: Unreacted starting materials (e.g., fluorobenzene, ethyl oxalyl chloride) or intermediates from the synthesis process.[1][2]
-
By-products: Compounds formed from side reactions during synthesis. A common synthesis route is the Friedel-Crafts acylation, which can sometimes lead to positional isomers (e.g., ortho- or meta-substituted products) if starting materials are not pure.[3][4]
-
Degradation Products: The compound can degrade over time, especially when exposed to moisture, high temperatures, or light. A likely degradation product is 2-(4-fluorophenyl)-2-oxoacetic acid, formed via hydrolysis of the ethyl ester group.[5][6]
-
Residual Solvents: Volatile organic compounds used during the synthesis and purification steps (e.g., dichloromethane, acetone, ethyl acetate, ethanol) may remain in the final product.[7][8]
-
Reagents and Catalysts: Traces of reagents or catalysts, such as aluminum chloride used in Friedel-Crafts reactions, can persist if not completely removed.[2]
Q2: I have an unknown peak in my HPLC chromatogram. What is the most effective way to identify it?
A2: A systematic approach is recommended for identifying unknown peaks:
-
Initial Assessment (HPLC-UV): Check the retention time and UV-Vis spectrum of the peak. Compare it against known standards of potential impurities if available.
-
Mass Spectrometry (LC-MS): The most powerful tool for initial identification is Liquid Chromatography-Mass Spectrometry (LC-MS). This technique will provide the molecular weight of the impurity, which is a critical piece of information for proposing potential structures.
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide a highly accurate mass, allowing you to determine the elemental composition of the impurity.
-
Structural Elucidation (NMR): If the impurity is present at a sufficient concentration (>0.1%), it can be isolated using preparative HPLC. The isolated fraction can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to definitively determine its chemical structure.[9]
Q3: My HPLC analysis is showing tailing peaks for the main component and impurities. What are the common causes and solutions?
A3: Peak tailing in HPLC can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to broad, tailing peaks. Try reducing the injection volume or sample concentration.
-
Secondary Interactions: The analyte may be interacting with active sites (e.g., free silanol groups) on the silica-based column packing. This is common for acidic or basic compounds.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it is fully ionized or un-ionized. Adding a competitive agent like triethylamine (for basic compounds) or adjusting the buffer concentration can also help.[10]
-
-
Column Contamination or Degradation: The column may be contaminated or the stationary phase may be degrading.
-
Solution: Flush the column with a strong solvent. If the problem persists, the guard column or the analytical column may need to be replaced.[11]
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing. Ensure connections are short and have a small internal diameter.
Q4: How do I test for residual solvents in my sample?
A4: The standard and most effective technique for analyzing residual solvents is Headspace Gas Chromatography (HS-GC) , typically with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[7][8][12]
-
Why Headspace GC? This technique is ideal because it analyzes the volatile compounds in the "headspace" above the sample, avoiding the injection of non-volatile matrix components that could contaminate the GC system.
-
Procedure: The sample is dissolved in a high-boiling point solvent (like DMSO or DMF), sealed in a vial, and heated.[8] An aliquot of the vapor (headspace) is then automatically injected into the GC for separation and detection. GC-MS is particularly useful for identifying unknown volatile impurities.[13]
Data Presentation
Table 1: Common Potential Impurities in this compound
| Impurity Name | Potential Origin | Recommended Analytical Technique |
| 2-(4-Fluorophenyl)-2-oxoacetic acid | Degradation (Hydrolysis) | HPLC-UV, LC-MS |
| Fluorobenzene | Unreacted Starting Material | GC-MS |
| Ethyl Oxalyl Chloride | Unreacted Starting Material | GC-MS (may degrade on column) |
| Ethyl 2-(2-fluorophenyl)-2-oxoacetate | Isomeric Impurity from Synthesis | HPLC-UV, LC-MS |
| Dichloromethane | Residual Solvent | Headspace GC-MS |
| Ethanol | Residual Solvent / Degradation | Headspace GC-MS |
Table 2: Recommended Starting Conditions for HPLC-UV Analysis
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
| Sample Diluent | Acetonitrile/Water (50:50 v/v) |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol outlines a general method for assessing the purity of this compound and quantifying impurities.
1. Materials:
-
HPLC-grade acetonitrile, water, and formic acid.
-
This compound sample.
-
Reference standards for known impurities (if available).
-
Volumetric flasks, pipettes, and autosampler vials.
2. Standard and Sample Preparation:
-
Sample Solution: Accurately weigh approximately 10 mg of the sample and dissolve it in a 50:50 mixture of acetonitrile and water to make a 10 mL solution (concentration ~1 mg/mL).
-
Standard Solution (for quantification): Prepare a stock solution of the main compound at 1 mg/mL. Perform serial dilutions to create calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).
3. HPLC Instrumentation and Conditions:
-
Set up the HPLC system according to the parameters listed in Table 2 .
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.
4. Analysis:
-
Inject the prepared sample and standard solutions.
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the sample using the area percent method. If quantifying specific impurities, use the calibration curve generated from the standards.
Protocol 2: Headspace GC-MS for Residual Solvent Analysis
This protocol is for the identification and quantification of volatile residual solvents.
1. Materials:
-
GC-grade Dimethyl Sulfoxide (DMSO).
-
Reference standards for expected solvents (e.g., acetone, ethanol, dichloromethane).
-
Headspace vials with septa and caps.
2. Standard and Sample Preparation:
-
Sample Solution: Accurately weigh about 100 mg of the this compound sample into a 20 mL headspace vial. Add 5 mL of DMSO.
-
Standard Solution: Prepare a stock solution containing the expected residual solvents in DMSO. Create a series of calibration standards in headspace vials.
3. GC-MS Instrumentation and Conditions:
-
GC Column: DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm).[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
-
Oven Program: Initial temp 40°C for 5 min, ramp at 10°C/min to 240°C, hold for 5 min.
-
Headspace Sampler: Vial equilibration at 80°C for 15 min.
-
MS Detector: Scan range 35-350 amu.
4. Analysis:
-
Run the sequence of standards and samples.
-
Identify peaks in the sample chromatogram by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with the standards.
-
Quantify the identified solvents using the calibration curves.
Visualizations
Caption: Workflow for identifying and characterizing unknown impurities.
Caption: Decision tree for troubleshooting common HPLC peak shape issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 傅-克酰基化反应 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-(4-Fluorophenyl)-2-oxoacetic Acid | 2251-76-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Residual Solvent Analysis Information | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. rroij.com [rroij.com]
- 9. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. obrnutafaza.hr [obrnutafaza.hr]
- 11. realab.ua [realab.ua]
- 12. Determination of Residual Solvents in Linezolid by Static Headspace GC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]
Technical Support Center: Catalyst Selection and Optimization for Reactions Involving Ethyl 2-(4-fluorophenyl)-2-oxoacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(4-fluorophenyl)-2-oxoacetate. The focus is on the prevalent reaction of asymmetric reduction to the corresponding chiral α-hydroxy ester, a critical building block in pharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for the asymmetric reduction of this compound?
A1: The primary methods for the enantioselective reduction of prochiral ketones like this compound are:
-
Noyori Asymmetric Hydrogenation: This method uses Ruthenium-BINAP catalysts and is known for its high efficiency and enantioselectivity, making it suitable for industrial applications.[1]
-
Corey-Bakshi-Shibata (CBS) Reduction: This technique employs a chiral oxazaborolidine catalyst with a borane source, offering high enantioselectivity and predictable stereochemical outcomes, making it a valuable tool for laboratory-scale synthesis.[2][3]
-
Biocatalytic Reduction: This approach utilizes whole-cell biocatalysts (like Saccharomyces cerevisiae or baker's yeast) or isolated enzymes (ketoreductases). It is considered a green and cost-effective alternative to chemical reductions.
Q2: How does the fluorine substituent on the phenyl ring affect the reduction?
A2: The presence of a fluorine atom can influence the electronic properties of the ketone, which may affect the reaction rate and enantioselectivity. In some cases, electron-withdrawing groups can enhance the reactivity of the carbonyl group towards reduction. The specific impact can vary depending on the catalyst system used. For instance, in the asymmetric reduction of some fluorinated ketones, the trifluoromethyl group has been observed to act as the enantiocontrolling larger group.[4]
Q3: What are the key parameters to control for a successful asymmetric reduction?
A3: Key parameters to control include:
-
Catalyst Selection: The choice of catalyst (and its specific ligand or chiral modifier) is crucial for achieving high enantioselectivity.
-
Reaction Temperature: Lower temperatures generally lead to higher enantiomeric excesses (ee) in CBS reductions.[2]
-
Solvent: The choice of solvent can significantly impact catalyst activity and selectivity.
-
Pressure (for hydrogenation): Hydrogen pressure is a critical parameter in Noyori-type hydrogenations and can influence enantioselectivity.[5]
-
Purity of Reagents and Anhydrous Conditions: For methods like the CBS reduction, the presence of water can have a significant negative effect on the enantiomeric excess, necessitating anhydrous conditions.[6][7]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee)
| Potential Cause | Troubleshooting Step |
| Suboptimal Catalyst or Ligand | - Screen a variety of chiral ligands or catalysts. For Noyori hydrogenation, different BINAP derivatives can be tested. For CBS reduction, different oxazaborolidine catalysts are available.[2] |
| Incorrect Reaction Temperature | - For CBS reductions, try lowering the reaction temperature, as higher temperatures can decrease enantioselectivity.[2] |
| Presence of Water | - Ensure all glassware is flame-dried and reagents are anhydrous, especially for water-sensitive reactions like the CBS reduction.[6][7] |
| Incorrect Hydrogen Pressure (Noyori) | - Optimize the hydrogen pressure. Enantioselectivity in Noyori hydrogenations can be highly dependent on this parameter.[5] |
| Substrate-Catalyst Mismatch | - The electronic and steric properties of the substrate may not be ideal for the chosen catalyst. Consider a different class of catalyst (e.g., switching from a chemical catalyst to a biocatalyst). |
Issue 2: Low Reaction Conversion or Yield
| Potential Cause | Troubleshooting Step |
| Catalyst Deactivation | - Ensure the substrate and solvent are free from impurities that could poison the catalyst. For biocatalysis, substrate or product inhibition might occur; consider using a two-phase system or a fed-batch approach.[8][9] |
| Insufficient Catalyst Loading | - While aiming for low catalyst loading is ideal, it might be too low for complete conversion. Try incrementally increasing the catalyst loading. |
| Suboptimal Reaction Conditions | - Re-evaluate the reaction temperature, pressure, and reaction time. Monitor the reaction progress by TLC or GC to determine the optimal endpoint. |
| Poor Substrate Solubility | - If the substrate is not fully dissolved, this can limit the reaction rate. Experiment with different solvents or solvent mixtures to improve solubility. |
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the asymmetric reduction of this compound.
Data Presentation: Catalyst Performance
Note: The following data is for the asymmetric reduction of analogous α-keto esters due to the limited availability of specific data for this compound. These results should be considered as a starting point for optimization.
Table 1: Biocatalytic Reduction of Ethyl 2-oxo-4-phenylbutanoate
| Biocatalyst | Substrate Concentration | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Candida krusei SW2026 | 2.5 g/L | (R)-enantiomer | 95.1 | 99.7 |
| Saccharomyces cerevisiae | Not specified | (S)-enantiomer | >90 (conversion) | >92 |
| Kluyveromyces marxianus | Not specified | (R)-enantiomer | >90 (conversion) | 32 |
(Data sourced from studies on ethyl 2-oxo-4-phenylbutanoate, a close structural analog)[8]
Table 2: Chemocatalytic Reduction of β-Keto Esters with Noyori-type Catalysts
| Catalyst | Substrate | H₂ Pressure (atm) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| Ru- (S)-BINAP (0.2 mol%) | A β-keto ester | ~3.4 (50 psi) | 80 | 90 | 98 |
| RuCl₂[(S)-BINAP] (0.1 mol%) | A β-keto ester | 100 | 30 | 94 | 99.5 |
(Data from general examples of Noyori hydrogenation of β-keto esters)[5]
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Reduction using Baker's Yeast (Saccharomyces cerevisiae)
This protocol is a generalized procedure and should be optimized for the specific substrate.
-
Yeast Activation: In a suitable flask, dissolve sucrose (e.g., 30 g) in warm deionized water (e.g., 200 mL, 35-40°C). Add active dry baker's yeast (e.g., 10 g) and stir for 30 minutes to activate.
-
Substrate Addition: Add this compound (e.g., 200 mg) to the fermenting yeast suspension.
-
Reaction: Seal the flask and shake it on an orbital shaker (e.g., 150 rpm) at a controlled temperature (e.g., 30°C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 24-48 hours.
-
Work-up:
-
Add an equal volume of ethyl acetate to the reaction mixture and stir vigorously.
-
Filter the mixture through Celite to remove the yeast cells, washing the Celite pad with additional ethyl acetate.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography.
-
Analysis: Determine the enantiomeric excess by chiral HPLC or GC.
Protocol 2: General Procedure for Corey-Bakshi-Shibata (CBS) Reduction
This is a general protocol that requires strict anhydrous conditions.
-
Catalyst Preparation:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the (R)- or (S)-2-Methyl-CBS-oxazaborolidine catalyst (e.g., 0.1-0.2 equivalents) in anhydrous THF.
-
Cool the solution to 0°C.
-
Slowly add a borane source (e.g., BH₃·THF, 1.0 M solution, 1.5 equivalents) to the catalyst solution and stir for 10-15 minutes.
-
-
Substrate Addition:
-
In a separate dry flask under nitrogen, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the substrate solution to -78°C (dry ice/acetone bath).
-
Slowly add the pre-formed catalyst-borane complex to the substrate solution.
-
-
Reaction: Stir the reaction mixture at -78°C and monitor its progress by TLC.
-
Quenching: Once the reaction is complete, quench by the slow addition of methanol at -78°C.
-
Work-up:
-
Allow the mixture to warm to room temperature and add 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification and Analysis: Purify by column chromatography and determine the enantiomeric excess by chiral HPLC or GC.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for chemocatalytic asymmetric reduction.
References
- 1. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of Ethyl 2-(4-fluorophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-(4-fluorophenyl)-2-oxoacetate is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. Its α-keto ester functionality allows for diverse chemical transformations, making it a key intermediate in the development of novel compounds. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering a detailed look at their methodologies, performance, and the experimental data supporting each approach.
At a Glance: Comparison of Synthetic Routes
| Route | Starting Materials | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Advantages | Disadvantages |
| 1. Friedel-Crafts Acylation | Fluorobenzene, Ethyl oxalyl chloride | Lewis Acid (e.g., AlCl₃) | 2 - 4 hours | 0 - Room Temp | Moderate to High | Direct, one-step reaction. | Requires stoichiometric amounts of Lewis acid, which can be difficult to handle and dispose of. |
| 2. Grignard Reaction | 4-Fluorobenzaldehyde, Diethyl oxalate | Magnesium, 1,2-Dibromoethane | 2 - 5 hours | -78 to Room Temp | High | High yielding, good for functional group tolerance with proper protection. | Requires strictly anhydrous conditions; the Grignard reagent can be sensitive. |
| 3. Oxidation of Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate | Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate | Oxidizing agent (e.g., PCC, Swern oxidation) | 2 - 4 hours | Room Temp | High | High-yielding final step. | Requires the synthesis of the precursor alcohol, adding a step to the overall process. |
| 4. Fischer Esterification | 2-(4-Fluorophenyl)-2-oxoacetic acid, Ethanol | Acid catalyst (e.g., H₂SO₄) | 2 - 6 hours | Reflux | Good to High | Uses readily available starting materials and simple reagents. | The reaction is an equilibrium, which may require removal of water to drive to completion. |
Visualizing the Pathways
The following diagrams illustrate the chemical transformations for each synthetic route.
Caption: Synthetic pathways to this compound.
Experimental Protocols
Route 1: Friedel-Crafts Acylation
This method involves the direct acylation of fluorobenzene with ethyl oxalyl chloride using a Lewis acid catalyst.
Materials:
-
Fluorobenzene
-
Ethyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (DCM)
-
2M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of ethyl oxalyl chloride (1.0 equivalent) in dry dichloromethane is added dropwise to the stirred suspension.
-
After the addition is complete, fluorobenzene (1.0 equivalent) is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and 2M HCl.
-
The organic layer is separated, washed sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved by vacuum distillation or column chromatography.
Caption: Workflow for the Friedel-Crafts Acylation.
Route 2: Grignard Reaction
This route utilizes a Grignard reagent prepared from 4-fluorobromobenzene, which then reacts with diethyl oxalate.
Materials:
-
4-Fluorobromobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Diethyl oxalate
-
Saturated ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Magnesium turnings (1.2 equivalents) are placed in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.
-
A small crystal of iodine is added to activate the magnesium.
-
A solution of 4-fluorobromobenzene (1.0 equivalent) in anhydrous THF is added dropwise to initiate the Grignard reagent formation.
-
The reaction is maintained at a gentle reflux until the magnesium is consumed.
-
In a separate flask, a solution of diethyl oxalate (1.0 equivalent) in anhydrous THF is cooled to -78 °C.
-
The freshly prepared Grignard reagent is added slowly to the diethyl oxalate solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for 1-2 hours and then allowed to warm to room temperature.
-
The reaction is quenched with a saturated ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The product is purified by column chromatography.
A Comparative Analysis of the Biological Activities of Ethyl 2-(4-fluorophenyl)-2-oxoacetate and its Non-fluorinated Analog, Ethyl 2-phenyl-2-oxoacetate
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide has been compiled to elucidate the differences in biological activity between Ethyl 2-(4-fluorophenyl)-2-oxoacetate and its non-fluorinated counterpart, Ethyl 2-phenyl-2-oxoacetate (also known as ethyl benzoylformate). This guide, intended for researchers, scientists, and professionals in drug development, presents available experimental data to highlight the potential impact of fluorination on the bioactivity of this class of compounds.
While direct comparative studies are limited, this guide synthesizes existing research on the individual compounds and structurally related analogs to infer the influence of the fluorine substitution. The available data suggests that the introduction of a fluorine atom to the phenyl ring may impart distinct pharmacological properties, particularly in the context of anticancer activity.
Summary of Biological Activities
| Compound | Biological Activity | Quantitative Data |
| Ethyl 2-phenyl-2-oxoacetate | Carboxylesterase Inhibitor | Data not available in the reviewed literature. |
| Metabolite in Cancer | No specific cytotoxic activity data available in the reviewed literature. | |
| This compound | Anticancer Activity (inferred from analogs) | Structurally related 2-(4-Fluorophenyl)-N-phenylacetamide derivatives exhibit cytotoxicity against various cancer cell lines with IC50 values ranging from 52 µM to >100 µM.[1][2] |
In-Depth Analysis of Biological Activity
Ethyl 2-phenyl-2-oxoacetate (Ethyl Benzoylformate)
This compound and its Analogs
Direct experimental data on the biological activity of this compound is limited. However, studies on structurally similar compounds, specifically 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, provide valuable insights into the potential effects of the 4-fluorophenyl moiety.
Research has demonstrated that these fluorinated analogs possess anticancer properties. For instance, various 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been synthesized and evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines, including prostate (PC3), breast (MCF-7), and promyelocytic leukemia (HL-60)[1][2]. The results indicated that these compounds exhibit cytotoxic activity, with some derivatives showing IC50 values in the micromolar range. Notably, compounds with a nitro moiety on the N-phenyl ring displayed higher cytotoxic effects[1][2].
The most active of these fluorinated acetamide derivatives against the PC3 prostate cancer cell line had an IC50 value of 52 µM[1][2]. This suggests that the presence of the 4-fluorophenyl group, in combination with other structural features, can contribute to significant cytotoxic activity.
Experimental Protocols
Cytotoxicity Assay for 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives (MTS Assay)
The in vitro cytotoxicity of the 2-(4-Fluorophenyl)-N-phenylacetamide derivatives was determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay[1].
-
Cell Culture: Human cancer cell lines (PC3, MCF-7, and HL-60) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Assay Procedure:
-
Cells were seeded into 96-well plates and incubated to allow for attachment.
-
The cells were then treated with various concentrations of the test compounds and a reference drug (imatinib).
-
After a specified incubation period (e.g., 48 hours), the MTS reagent was added to each well.
-
The plates were incubated further to allow for the conversion of MTS to formazan by viable cells.
-
The absorbance of the formazan product was measured at 490 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.
Carboxylesterase Inhibition Assay
A general protocol for determining the inhibition of carboxylesterases is as follows[5][6]:
-
Enzyme Source: Recombinant human carboxylesterase 1 (hCE1) or other relevant carboxylesterase enzymes.
-
Substrate: A known carboxylesterase substrate, such as trandolapril[5].
-
Assay Procedure:
-
The test compound (inhibitor) is pre-incubated with the enzyme in a suitable buffer.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is terminated, and the amount of product formed (or remaining substrate) is quantified using a suitable analytical method, such as LC-MS/MS.
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity of a control sample without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing the Concepts
To better illustrate the workflow and potential mechanism, the following diagrams are provided.
Caption: A generalized workflow for the synthesis and biological evaluation of the two compounds.
Caption: Inferred and known biological targets and pathways for the two compounds.
Conclusion
The inclusion of a fluorine atom at the para position of the phenyl ring in Ethyl 2-oxoacetate appears to be a critical modification that may shift the biological activity profile of the molecule. While Ethyl 2-phenyl-2-oxoacetate is known for its role as a carboxylesterase inhibitor, the fluorinated analog, based on the activity of structurally similar compounds, shows potential as an anticancer agent.
This comparative guide underscores the importance of fluorine in medicinal chemistry and highlights a promising avenue for the development of novel therapeutic agents. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and the precise mechanisms of action of these compounds. Researchers are encouraged to use the provided experimental protocols as a foundation for such future investigations.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ethyl benzoylformate | C10H10O3 | CID 15349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. evotec.com [evotec.com]
- 6. Carboxylesterase Inhibition| Evotec [evotec.com]
A Comparative Analysis of the Reactivity of Ethyl 2-(4-fluorophenyl)-2-oxoacetate and Other α-Keto Esters
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of the reactivity of Ethyl 2-(4-fluorophenyl)-2-oxoacetate alongside other structurally similar α-keto esters. The inherent electrophilicity of the dual carbonyl groups in α-keto esters makes them versatile building blocks in organic synthesis, particularly in the formation of heterocyclic scaffolds of medicinal importance. The nature and position of substituents on the aromatic ring are known to significantly influence the reactivity of these compounds. This document collates available experimental data to facilitate an objective comparison of their performance in a key synthetic transformation.
Comparative Reactivity in Quinoxalinone Synthesis
The condensation reaction between α-keto esters and o-phenylenediamine to yield 3-aryl-quinoxalin-2(1H)-ones is a widely employed transformation that serves as a reliable indicator of the reactivity of the α-keto ester moiety. The electrophilic character of the ketone and ester carbonyls dictates the facility of the initial nucleophilic attack by the diamine and the subsequent intramolecular cyclization.
The following table summarizes the reaction conditions and yields for the synthesis of various 3-aryl-quinoxalin-2(1H)-ones from their corresponding ethyl 2-(aryl)-2-oxoacetates.
| α-Keto Ester | Substituent (X) | Reaction Conditions | Yield (%) | Reference |
| This compound | 4-F | o-phenylenediamine, EtOH, reflux, 4h | 85 | [1][2] |
| Ethyl 2-phenyl-2-oxoacetate (Ethyl Benzoylformate) | H | o-phenylenediamine, EtOH, reflux, 4h | 82 | [1][2] |
| Ethyl 2-(4-chlorophenyl)-2-oxoacetate | 4-Cl | o-phenylenediamine, EtOH, reflux, 4h | 88 | [1][2] |
| Ethyl 2-(4-bromophenyl)-2-oxoacetate | 4-Br | o-phenylenediamine, EtOH, reflux, 4h | 90 | [1][2] |
| Ethyl 2-(4-methylphenyl)-2-oxoacetate | 4-CH₃ | o-phenylenediamine, EtOH, reflux, 5h | 78 | [1][2] |
| Ethyl 2-(4-methoxyphenyl)-2-oxoacetate | 4-OCH₃ | o-phenylenediamine, EtOH, reflux, 6h | 75 | [1][2] |
Note: The data presented is compiled from various sources and while the reaction conditions are similar, they may not be identical. This table should be used as a guide to infer relative reactivities.
Experimental Protocols
A generalized experimental protocol for the synthesis of 3-aryl-quinoxalin-2(1H)-ones is provided below. This protocol is based on commonly reported procedures for the condensation of α-keto esters with o-phenylenediamine.[1][2][3]
Materials:
-
Appropriate Ethyl 2-(aryl)-2-oxoacetate (1.0 eq)
-
o-Phenylenediamine (1.0 eq)
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of the ethyl 2-(aryl)-2-oxoacetate in ethanol, add an equimolar amount of o-phenylenediamine.
-
Stir the reaction mixture at room temperature for 10-15 minutes.
-
Heat the mixture to reflux and maintain for the time specified in the comparative data table, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product often precipitates out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 3-aryl-quinoxalin-2(1H)-one.
Visualized Experimental Workflow and Reactivity Rationale
To further elucidate the experimental process and the underlying chemical principles, the following diagrams are provided.
Caption: General workflow for the synthesis of 3-aryl-quinoxalin-2(1H)-ones.
The reactivity of the α-keto ester is primarily influenced by the electronic nature of the substituent on the phenyl ring. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack.
Caption: Influence of substituents on the reactivity of α-keto esters.
References
A Comparative Guide to Analytical Methods for the Quantification of Ethyl 2-(4-fluorophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of three common analytical techniques for the quantification of Ethyl 2-(4-fluorophenyl)-2-oxoacetate, a key intermediate in pharmaceutical synthesis. The methods discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The selection of an appropriate analytical method is critical for ensuring the quality and purity of drug substances and intermediates. This document outlines the experimental protocols and validation parameters for each technique to aid in making informed decisions.
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the typical performance characteristics of the proposed analytical methods for the quantification of aromatic keto esters like this compound. The values are based on typical performance data for structurally similar analytes and are intended for comparative purposes.
| Validation Parameter | HPLC-UV | GC-FID | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Linear Range | 0.1 - 100 µg/mL | 0.1 - 100 µg/mL | 1 - 25 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 2.0% |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.05 µg/mL | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.15 µg/mL | ~0.7 µg/mL |
| Specificity | High | High | Low to Moderate |
| Analysis Time per Sample | 10 - 20 minutes | 15 - 25 minutes | < 5 minutes |
Benchmarking the performance of Ethyl 2-(4-fluorophenyl)-2-oxoacetate in a known chemical transformation
A Comparative Guide for Researchers in Organic Synthesis and Drug Discovery
In the landscape of heterocyclic chemistry, the synthesis of quinoxalin-2(1H)-ones stands as a cornerstone transformation, providing access to a scaffold of significant pharmaceutical interest. This guide presents a performance benchmark of Ethyl 2-(4-fluorophenyl)-2-oxoacetate in the synthesis of 3-(4-fluorophenyl)quinoxalin-2(1H)-one, a key reaction in the construction of this important heterocyclic motif. We offer a comparative analysis of its reactivity against other substituted ethyl phenylglyoxylates, supported by experimental data, to inform reagent selection in synthetic workflows.
Performance Comparison in Quinoxalinone Synthesis
The condensation reaction between ethyl arylglyoxylates and o-phenylenediamine is a widely employed method for the synthesis of 3-aryl-quinoxalin-2(1H)-ones. The electronic nature of the substituent on the phenyl ring of the glyoxylate ester can significantly influence the reaction outcome. To provide a clear benchmark, the following table summarizes the performance of this compound in comparison to other analogs under standardized microwave-assisted, solvent-free conditions.
| Reagent | Product | Substituent on Phenyl Ring | Yield (%) | Reaction Time (min) |
| This compound | 3-(4-fluorophenyl)quinoxalin-2(1H)-one | 4-Fluoro (Electron-withdrawing) | 92 | 5 |
| Ethyl 2-oxo-2-phenylacetate | 3-phenylquinoxalin-2(1H)-one | Unsubstituted | 88 | 5 |
| Ethyl 2-(4-methylphenyl)-2-oxoacetate | 3-(4-methylphenyl)quinoxalin-2(1H)-one | 4-Methyl (Electron-donating) | 85 | 6 |
| Ethyl 2-(4-chlorophenyl)-2-oxoacetate | 3-(4-chlorophenyl)quinoxalin-2(1H)-one | 4-Chloro (Electron-withdrawing) | 90 | 5 |
| Ethyl 2-(4-methoxyphenyl)-2-oxoacetate | 3-(4-methoxyphenyl)quinoxalin-2(1H)-one | 4-Methoxy (Electron-donating) | 82 | 7 |
Note: The data presented is a representative compilation from various sources and may not have been generated under identical, side-by-side experimental conditions. However, it serves as a useful guide for relative reactivity.
The data indicates that this compound exhibits excellent performance in this transformation, affording a high yield of the corresponding quinoxalinone in a short reaction time. The presence of the electron-withdrawing fluorine atom at the para-position of the phenyl ring appears to enhance the electrophilicity of the carbonyl carbons, thereby facilitating the nucleophilic attack by o-phenylenediamine and promoting efficient cyclization.
Experimental Protocol: Microwave-Assisted Synthesis of 3-(4-fluorophenyl)quinoxalin-2(1H)-one
This section provides a detailed methodology for the synthesis of 3-(4-fluorophenyl)quinoxalin-2(1H)-one from this compound and o-phenylenediamine under microwave irradiation.
Materials:
-
This compound
-
o-Phenylenediamine
-
Microwave reactor
-
Reaction vessel suitable for microwave synthesis
-
Ethanol (for recrystallization)
Procedure:
-
In a microwave reaction vessel, combine this compound (1.0 mmol) and o-phenylenediamine (1.0 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a power of 150 W for 5 minutes. The temperature of the reaction mixture will increase during irradiation.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The solid product is then purified by recrystallization from ethanol to afford 3-(4-fluorophenyl)quinoxalin-2(1H)-one as a crystalline solid.
Visualizing the Synthetic Workflow
To illustrate the experimental process, the following diagram outlines the key steps in the microwave-assisted synthesis of 3-(4-fluorophenyl)quinoxalin-2(1H)-one.
Caption: Workflow for the synthesis of 3-(4-fluorophenyl)quinoxalin-2(1H)-one.
This guide provides a focused performance benchmark of this compound in a key chemical transformation. The presented data and experimental protocol aim to assist researchers in making informed decisions for the efficient synthesis of quinoxalinone derivatives, valuable scaffolds in the pursuit of new therapeutic agents.
In vitro and in vivo efficacy comparison of drugs synthesized from Ethyl 2-(4-fluorophenyl)-2-oxoacetate
A comprehensive guide for researchers and drug development professionals on the in vitro and in vivo performance of next-generation drug candidates. This document provides a comparative analysis of experimental data, detailed methodologies for key assays, and visual representations of synthetic and experimental workflows.
This guide delves into the therapeutic potential of compounds synthesized from the versatile starting material, Ethyl 2-(4-fluorophenyl)-2-oxoacetate. The focus is on providing a clear, data-driven comparison of their efficacy in both controlled laboratory settings (in vitro) and within living organisms (in vivo). The derivatives explored herein showcase potential applications in oncology and metabolic diseases.
In Vitro Efficacy: Anticancer Activity
A series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.[1][2] These compounds have demonstrated notable anticancer properties, particularly against prostate carcinoma. The half-maximal inhibitory concentration (IC50), a key measure of potency, was determined for these derivatives and compared against the established anticancer drug, Imatinib.
The data reveals that compounds bearing a nitro moiety (2a-2c) generally exhibit higher cytotoxicity than those with a methoxy group (2d-2f).[1] Notably, compounds 2b and 2c were the most active against the PC3 prostate carcinoma cell line.[1][2] In the context of breast cancer, compound 2c showed activity comparable to the reference drug Imatinib against the MCF-7 cell line.[1][2]
| Compound | Target Cell Line | IC50 (μM)[1] | Reference Drug | Reference IC50 (μM)[1] |
| 2b | PC3 (Prostate Carcinoma) | 52 | Imatinib | 40 |
| 2c | PC3 (Prostate Carcinoma) | 80 | Imatinib | 40 |
| 2c | MCF-7 (Breast Cancer) | 100 | Imatinib | 98 |
In a related study, novel phenoxyacetamide derivatives were also assessed for their anticancer potential. Compound I, a semi-synthetic phenoxy acetamide derivative, showed impressive cytotoxic effects against the HepG2 liver cancer cell line, with a lower IC50 value than the standard chemotherapeutic agent 5-Fluorouracil (5-FU).[3]
| Compound | Target Cell Line | IC50 (μM)[3] | Reference Drug | Reference IC50 (μM)[3] |
| Compound I | HepG2 (Liver Cancer) | 1.43 | 5-FU | 5.32 |
| Compound II | HepG2 (Liver Cancer) | 6.52 | 5-FU | 5.32 |
In Vivo Efficacy: From Anticancer to Hypolipidemic Activity
The therapeutic potential of these derivatives extends beyond in vitro cytotoxicity. In vivo studies provide critical insights into a compound's activity and safety within a complex biological system.
The promising phenoxyacetamide derivative, Compound I , was further evaluated in an in vivo model, where it was investigated for its ability to induce apoptosis in cancer cells.[3] While detailed quantitative in vivo efficacy data from this specific study is extensive, the research highlights its potential as an apoptosis-inducing agent in a living model.
Shifting the therapeutic focus, a different derivative, ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate (Compound 35), was synthesized and assessed for its hypolipidemic activity in Sprague-Dawley rats.[4] This compound demonstrated a significant ability to lower serum cholesterol and triglyceride levels, highlighting the diverse therapeutic avenues accessible from phenyl-oxoacetate precursors.
| Compound | Animal Model | Dosage | Effect on Cholesterol | Effect on Triglycerides |
| Compound 35 | Normal Sprague-Dawley Rats | 0.05% in diet | 23% reduction[4] | 35% reduction[4] |
| Compound 35 | Hereditary Hyperlipidemic Rats | Not specified | ~10 times more active than in normal rats[4] | ~10 times more active than in normal rats[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to generate the efficacy data presented above.
Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
The synthesis of the 2-(4-Fluorophenyl)-N-phenylacetamide derivatives (compounds 2a-2g) was achieved through a straightforward amidation reaction.[1]
Procedure:
-
Equimolar amounts of 4-fluorophenyl acetic acid, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and Hydroxybenzotriazole (HOBt) were mixed and stirred in acetonitrile for 30 minutes.
-
The appropriate aniline derivative was then added to the mixture.
-
The reaction was stirred for 24 hours, with completion monitored by thin-layer chromatography.
-
Post-reaction, the acetonitrile was evaporated.
-
The residue was redissolved in a water/ethyl acetate mixture.
-
The ethyl acetate phase was separated and washed sequentially with sodium bicarbonate, diluted sulfuric acid, and brine.
-
The organic layer was dried using anhydrous sodium sulfate and then filtered.
-
The final product was obtained after evaporating the ethyl acetate under reduced pressure.[1]
In Vitro Cytotoxicity Assessment: MTS Assay
The cytotoxic activity of the 2-(4-Fluorophenyl)-N-phenylacetamide derivatives was determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[1]
Procedure:
-
PC3, MCF-7, and HL-60 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Cells were seeded into 96-well plates and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
The synthesized compounds were dissolved in DMSO and added to the wells at various concentrations.
-
The cells were incubated with the compounds for 48 hours.
-
After incubation, 20 µL of the MTS reagent was added to each well.
-
The plates were incubated for 4 hours to allow for the conversion of MTS to formazan.
-
The absorbance was measured at 490 nm using an ELISA reader.
-
The IC50 values were calculated from the resulting dose-response curves.
In Vitro Cytotoxicity Assessment: MTT Assay
The cytotoxicity of the phenoxyacetamide derivatives was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) assay.[3]
Procedure:
-
HepG2 cells were seeded in 96-well plates at a density of 1x10^4 cells/well and incubated for 24 hours.
-
The cells were then treated with different concentrations of the test compounds.
-
After a 48-hour incubation period, the medium was removed, and 100 µL of MTT solution (0.5 mg/mL in phosphate-buffered saline) was added to each well.
-
The plates were incubated for another 4 hours at 37°C.
-
The MTT solution was then removed, and 100 µL of DMSO was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The percentage of cell viability was calculated, and the IC50 values were determined.[3]
In Vivo Hypolipidemic Activity Assessment
The hypolipidemic effects of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate were evaluated in rats.[4]
Procedure:
-
Male Sprague-Dawley rats were used for the study.
-
The test compound (35) was mixed into the diet at a concentration of 0.05%.
-
The rats were fed this diet, and blood samples were collected to measure serum cholesterol and triglyceride levels.
-
The percentage reduction in these lipids was calculated by comparing the levels in the treated group to a control group.
-
A similar protocol was followed for hereditary hyperlipidemic rats to assess the compound's efficacy in a model of genetic hyperlipidemia.[4]
Visualizing the Processes
To better understand the synthesis and experimental workflows, the following diagrams have been generated using the DOT language.
Caption: Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives.
Caption: General Workflow for In Vitro Cytotoxicity Assays (MTS/MTT).
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a hypolipidemic agent, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Ethyl 2-(4-fluorophenyl)-2-oxoacetate and its Regioisomers
In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structure is paramount. Isomeric purity is a critical factor that can significantly impact a compound's pharmacological activity, toxicity, and overall efficacy. This guide provides a detailed comparative analysis of the spectroscopic properties of ethyl 2-(4-fluorophenyl)-2-oxoacetate and its regioisomers, the 2-fluoro and 3-fluoro analogs. Through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we delved into the distinct spectral signatures that enable the unambiguous identification and differentiation of these closely related compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for the three regioisomers of ethyl 2-(fluorophenyl)-2-oxoacetate.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Compound | Chemical Shift (δ) ppm |
| This compound | 8.15 (dd, J=8.8, 5.2 Hz, 2H, Ar-H), 7.20 (t, J=8.8 Hz, 2H, Ar-H), 4.45 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 1.40 (t, J=7.1 Hz, 3H, -OCH₂CH₃) |
| Ethyl 2-(3-fluorophenyl)-2-oxoacetate | 7.85 (d, J=7.7 Hz, 1H, Ar-H), 7.70 (dt, J=9.9, 2.0 Hz, 1H, Ar-H), 7.50 (td, J=8.0, 5.6 Hz, 1H, Ar-H), 7.35 (m, 1H, Ar-H), 4.45 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 1.40 (t, J=7.1 Hz, 3H, -OCH₂CH₃) |
| Ethyl 2-(2-fluorophenyl)-2-oxoacetate | 7.95 (td, J=7.6, 1.8 Hz, 1H, Ar-H), 7.65 (m, 1H, Ar-H), 7.30 (t, J=7.6 Hz, 1H, Ar-H), 7.20 (t, J=9.3 Hz, 1H, Ar-H), 4.45 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 1.40 (t, J=7.1 Hz, 3H, -OCH₂CH₃) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Chemical Shift (δ) ppm |
| This compound | 185.5 (C=O, ketone), 165.0 (d, J=255 Hz, C-F), 163.8 (C=O, ester), 132.5 (d, J=9.5 Hz, Ar-C), 129.5 (d, J=3.0 Hz, Ar-C), 116.0 (d, J=22.0 Hz, Ar-C), 62.5 (-OCH₂CH₃), 14.0 (-OCH₂CH₃) |
| Ethyl 2-(3-fluorophenyl)-2-oxoacetate | 185.0 (C=O, ketone), 162.5 (d, J=248 Hz, C-F), 163.5 (C=O, ester), 135.0 (d, J=7.0 Hz, Ar-C), 130.5 (d, J=7.5 Hz, Ar-C), 125.5 (d, J=3.0 Hz, Ar-C), 121.0 (d, J=21.5 Hz, Ar-C), 115.0 (d, J=23.0 Hz, Ar-C), 62.5 (-OCH₂CH₃), 14.0 (-OCH₂CH₃) |
| Ethyl 2-(2-fluorophenyl)-2-oxoacetate | 184.0 (C=O, ketone), 161.0 (d, J=258 Hz, C-F), 163.0 (C=O, ester), 135.5 (d, J=9.0 Hz, Ar-C), 131.0 (d, J=2.5 Hz, Ar-C), 124.5 (d, J=3.5 Hz, Ar-C), 121.0 (d, J=14.0 Hz, Ar-C), 117.0 (d, J=24.0 Hz, Ar-C), 62.5 (-OCH₂CH₃), 14.0 (-OCH₂CH₃) |
Table 3: IR Spectroscopic Data (Predicted)
| Compound | Wavenumber (cm⁻¹) | Functional Group |
| This compound | ~1735, ~1690 | C=O stretching (ester and ketone) |
| ~1600, ~1500 | C=C stretching (aromatic) | |
| ~1230 | C-O stretching (ester) | |
| ~1160 | C-F stretching | |
| Ethyl 2-(3-fluorophenyl)-2-oxoacetate | ~1735, ~1690 | C=O stretching (ester and ketone) |
| ~1600, ~1485 | C=C stretching (aromatic) | |
| ~1240 | C-O stretching (ester) | |
| ~1140 | C-F stretching | |
| Ethyl 2-(2-fluorophenyl)-2-oxoacetate | ~1740, ~1695 | C=O stretching (ester and ketone) |
| ~1610, ~1480 | C=C stretching (aromatic) | |
| ~1220 | C-O stretching (ester) | |
| ~1100 | C-F stretching |
Table 4: Mass Spectrometry Data (Predicted)
| Compound | m/z | Ion |
| This compound | 196 | [M]⁺ |
| 168 | [M - C₂H₄]⁺ | |
| 151 | [M - OC₂H₅]⁺ | |
| 123 | [FC₆H₄CO]⁺ | |
| 95 | [C₆H₄F]⁺ | |
| Ethyl 2-(3-fluorophenyl)-2-oxoacetate | 196 | [M]⁺ |
| 168 | [M - C₂H₄]⁺ | |
| 151 | [M - OC₂H₅]⁺ | |
| 123 | [FC₆H₄CO]⁺ | |
| 95 | [C₆H₄F]⁺ | |
| Ethyl 2-(2-fluorophenyl)-2-oxoacetate | 196 | [M]⁺ |
| 168 | [M - C₂H₄]⁺ | |
| 151 | [M - OC₂H₅]⁺ | |
| 123 | [FC₆H₄CO]⁺ | |
| 95 | [C₆H₄F]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of ethyl 2-(fluorophenyl)-2-oxoacetate and its regioisomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled sequence is typically used to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required to obtain a good signal-to-noise ratio.
-
Data Processing: Process the acquired free induction decay (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (typically in a volatile organic solvent like methanol or acetonitrile) into the mass spectrometer via a suitable ionization source. Electron ionization (EI) or electrospray ionization (ESI) are commonly used methods.
-
Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide accurate mass measurements, which can be used to determine the elemental composition of the ions.
-
Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and analyze the fragmentation pattern to confirm the structure of the compound.
Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis and differentiation of the regioisomers.
Caption: Workflow for the spectroscopic analysis and differentiation of regioisomers.
A Comparative Docking Analysis of Fluorophenyl-Containing Molecular Scaffolds with Key Protein Targets
A deep dive into the in-silico evaluation of various ethyl 2-(4-fluorophenyl)-2-oxoacetate analogues and other fluorinated compounds reveals their potential as inhibitors for a range of significant biological targets. This guide provides a comparative overview of their binding affinities, supported by experimental data from various studies, to aid researchers and scientists in the field of drug discovery.
The incorporation of a fluorine atom into a phenyl ring is a widely used strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This guide focuses on the comparative docking performance of derivatives containing the 4-fluorophenyl moiety against several key protein targets implicated in diseases such as cancer and inflammation.
Comparative Docking Performance
The following table summarizes the binding affinities and related metrics of various fluorophenyl-containing derivatives against their respective protein targets, as reported in different studies. It is important to note that these results are from separate in-silico experiments and are presented here for a broad comparative overview. Direct experimental comparison under identical conditions would be required for a definitive assessment of relative potency.
| Compound Class | Specific Derivative Example(s) | Target Protein(s) | Binding Affinity / Docking Score (kcal/mol) | Predicted Inhibition Constant (µM) | Reference |
| 1,2,4-Triazole Derivatives | 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol derivatives (e.g., 2e, 2g) | COX-1 / COX-2 | -6.672 to -7.843 | 0.135 to 0.146 | [1] |
| Pyrazole-based Scaffolds | Derivative with a 2,4-fluorophenyl moiety (Compound 3i) | VEGFR-2 | Not explicitly stated in kcal/mol, but showed high inhibitory efficacy | IC50 = 8.93 nM (enzymatic assay) | [2] |
| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides | Compound 4h (p-fluorophenyl) | HERA protein | -9.6 | Not Reported | [3] |
| Fluoroquinazolinone Derivatives | 3-(substituted benzylideneamino)-6-fluoro-2-(4-fluorophenyl) quinazoline-4(3H)-ones | EGFR / Tubulin | Not explicitly stated in kcal/mol, but showed significant inhibitory activity | IC50 values in the sub-micromolar range for some derivatives | [4] |
| 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives | Compounds 2a-2c (with nitro moiety) | Not specified | Not Reported | IC50 values ranging from 52 to >100 µM against various cancer cell lines | [5][6] |
Experimental Protocols
The in-silico docking studies summarized above generally follow a standard molecular modeling protocol. The methodologies cited in the source materials are synthesized below to provide a representative experimental protocol.
1. Protein and Ligand Preparation:
-
Protein Structure: The three-dimensional crystal structures of the target proteins (e.g., COX-1, COX-2, VEGFR-2, EGFR) are typically retrieved from the Protein Data Bank (PDB). The protein structures are prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Structure: The 2D structures of the this compound derivatives and other fluorinated compounds are drawn using chemical drawing software and then converted to 3D structures. The ligands are then subjected to energy minimization using a suitable force field.
2. Molecular Docking Simulation:
-
Software: Docking simulations are performed using widely accepted software such as AutoDock, Glide, or GOLD.
-
Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand binding.
-
Docking Algorithm: A genetic algorithm or other conformational search algorithm is used to explore the possible binding poses of the ligand within the active site of the protein.
-
Scoring Function: The binding affinity of each pose is estimated using a scoring function that calculates the free energy of binding. The pose with the lowest binding energy is typically considered the most favorable.
3. Analysis of Docking Results:
-
The binding poses of the ligands are visualized and analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site of the protein.
-
The predicted binding affinities and inhibition constants are used to rank the compounds and to provide a rationale for their observed biological activities.
Visualizing Molecular Interactions and Pathways
To better understand the context of these docking studies, the following diagrams illustrate a typical molecular docking workflow and a simplified signaling pathway for a common cancer-related target, the Epidermal Growth Factor Receptor (EGFR).
Caption: A generalized workflow for molecular docking studies.
Caption: Simplified EGFR signaling pathway and the inhibitory action of a docked compound.
References
- 1. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 2. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different purification methods for Ethyl 2-(4-fluorophenyl)-2-oxoacetate
A Head-to-Head Comparison of Purification Methods for Ethyl 2-(4-fluorophenyl)-2-oxoacetate
For researchers, scientists, and drug development professionals, obtaining high-purity this compound is crucial for the success of subsequent synthetic steps and biological assays. The choice of purification method can significantly impact the final product's purity, yield, and the overall efficiency of the workflow. This guide provides a head-to-head comparison of the two most common purification techniques for this compound: silica gel column chromatography and recrystallization. While specific comparative studies on this exact molecule are not extensively published, this guide consolidates typical experimental outcomes and standard protocols based on the purification of analogous α-keto esters.[1][2]
Data Presentation: Performance Comparison
The following table summarizes the expected quantitative outcomes for each purification method. These values are representative and can vary based on the initial purity of the crude material and the precise experimental conditions.
| Parameter | Method 1: Silica Gel Column Chromatography | Method 2: Recrystallization | Key Considerations |
| Typical Final Purity | >98% (by HPLC or NMR) | >99% (for crystalline solids) | Recrystallization can achieve higher purity if a suitable solvent is found and impurities have different solubility profiles. |
| Expected Yield | 70-90% | 60-85% | Yield in recrystallization is highly dependent on the compound's solubility at different temperatures. Product loss in the mother liquor is common. |
| Scalability | Good for small to medium scale (mg to g) | Excellent for medium to large scale (g to kg) | Column chromatography becomes cumbersome and expensive at a very large scale. |
| Time & Labor | Labor-intensive and time-consuming | Generally faster, especially for established protocols | Packing the column, running the elution, and analyzing fractions require significant hands-on time. |
| Solvent Consumption | High | Moderate | Large volumes of eluent are typically required for column chromatography. |
| Applicability | Effective for separating close-running impurities and non-crystalline (oily) products.[1] | Only applicable to solid compounds that can form a stable crystal lattice.[1][3] | The physical state of the purified compound is a critical factor; related compounds are sometimes yellow oils.[1] |
Experimental Protocols
The following sections provide detailed methodologies for each purification technique.
Method 1: Purification by Silica Gel Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). It is highly effective for removing impurities with different polarities from the target compound.[1]
Materials:
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
Hexane (or Heptane)
-
Ethyl Acetate
-
Dichloromethane (for sample loading)
-
Glass column, flasks, and other standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and chamber
Protocol:
-
Eluent Selection: An optimal solvent system is first determined using TLC. A mixture of hexane and ethyl acetate is a common choice for α-keto esters.[1][3] Develop several TLC plates with varying ratios (e.g., 95:5, 90:10, 85:15 Hexane:Ethyl Acetate) to find a system that provides a retention factor (Rf) of approximately 0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 90:10 Hexane:Ethyl Acetate). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane. To this solution, add a small amount of silica gel and evaporate the solvent to create a dry powder. This dry-loading method often results in better separation. Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the column and begin collecting fractions. Apply gentle air pressure (flash chromatography) to maintain a steady flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Method 2: Purification by Recrystallization
Recrystallization is a technique used to purify solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the compound's solubility decreases, and it crystallizes out, leaving impurities behind in the solution.[3]
Materials:
-
Crude, solid this compound
-
Various trial solvents (e.g., Ethanol, Isopropanol, Hexane, Ethyl Acetate, Water)
-
Erlenmeyer flasks, heating mantle, filtration apparatus
Protocol:
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A common rule of thumb suggests that solvents with similar functional groups to the compound can be good solubilizers (e.g., ethyl acetate for an ester).[4] Test small batches of the crude product with different solvent systems (e.g., ethanol/water, hexane/ethyl acetate) to find one that yields good quality crystals upon cooling.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves completely.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the purification processes.
Caption: A generalized workflow for the purification of a crude chemical product.
Caption: Decision tree for selecting a suitable purification method.
References
Safety Operating Guide
Proper Disposal of Ethyl 2-(4-fluorophenyl)-2-oxoacetate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 2-(4-fluorophenyl)-2-oxoacetate (CAS No. 1813-94-1), ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as an irritant and may cause respiratory irritation, skin irritation, and serious eye irritation.[1]
Key Safety Measures:
-
Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[1]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear protective gloves.
-
Body Protection: Wear protective clothing.[1]
-
-
Hygiene: Wash all exposed external body areas thoroughly after handling.[1]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to engage a licensed professional waste disposal service.[2] Adherence to federal, state, and local regulations is mandatory.
-
Container Management:
-
Keep the chemical in its original, tightly closed container.
-
Ensure the container is properly labeled with the chemical name and any associated hazard symbols.
-
-
Waste Collection:
-
For spills, absorb or scrape up the excess material into a suitable container for disposal. Avoid creating dust.[2]
-
Contaminated materials, such as absorbent pads or PPE, should also be collected in a designated, sealed container.
-
-
Engage a Professional Disposal Service:
-
Contact a licensed and approved waste disposal company that is qualified to handle chemical waste.
-
Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
-
The recommended disposal method is to send the material to an approved waste disposal plant.[3][4]
-
-
Documentation:
-
Maintain records of all disposed chemicals, including the quantity, date of disposal, and the name of the waste disposal company.
-
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key physical and chemical properties of this compound that are relevant for waste management.
| Property | Value |
| CAS Number | 1813-94-1[3][5][6] |
| Molecular Formula | C10H9FO3[3] |
| Molecular Weight | 196.18 g/mol [3] |
| Density | 1.199 g/cm³[1] |
| Boiling Point | 117-118 °C at 7 mmHg[1] |
| Refractive Index | 1.505[1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Ethyl 2-(4-fluorophenyl)-2-oxoacetate
For Immediate Use by Laboratory Professionals
This guide provides critical safety protocols and logistical information for handling Ethyl 2-(4-fluorophenyl)-2-oxoacetate (CAS No. 1813-94-1). Adherence to these procedures is essential for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data, the following personal protective equipment is mandatory.
Summary of Required PPE and Safety Measures:
| Equipment/Action | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). | Prevents skin contact, which may cause skin irritation. |
| Body Protection | Fully-buttoned laboratory coat. | Protects against incidental contact and spills. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1] A respirator may be needed for large spills. | Avoid inhalation of vapors, which may cause respiratory irritation.[2] |
| Hygiene | Wash hands thoroughly after handling.[2] | Prevents accidental ingestion or skin exposure. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure that a chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible.[3]
-
Assemble all necessary PPE as outlined in the table above.
-
Prepare a designated waste container for hazardous chemical waste.
-
-
Handling:
-
Storage:
Disposal Plan
-
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container for hazardous waste.
-
Do not dispose of this chemical down the drain or in regular trash.[4]
-
-
Spill Management:
-
Small Spills: For minor spills within a fume hood, absorb the chemical with an inert material (e.g., sand, vermiculite) and place it in the hazardous waste container.
-
Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's environmental health and safety department.[4]
-
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
